(R)-1-Amino-3-chloropropan-2-ol hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-1-amino-3-chloropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CCl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34839-14-0 | |
| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-chloro-2-propanol hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-amino-3-chloropropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3598U24Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a derivative of 3-chloro-1,2-propanediol (α-chlorohydrin), it is associated with male chemosterilant activity.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of this compound, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis.[2] Its structure, containing amino, hydroxyl, and chloro functional groups, allows for a variety of chemical transformations. The hydrochloride salt form enhances its stability and handling properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉Cl₂NO | [2] |
| Molecular Weight | 146.02 g/mol | [2] |
| CAS Number | 34839-14-0 | [2] |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [2] |
| Melting Point | >131°C (decomposition) | |
| Boiling Point | 240.2°C at 760 mmHg (estimated) | |
| Solubility | Soluble in DMSO | [2] |
| Appearance | White solid | |
| InChI Key | ZCPJBHYNOFIAPJ-DFWYDOINSA-N | [2] |
Synthesis of this compound
The primary synthetic route to enantiomerically pure this compound involves the use of a chiral precursor, most commonly (R)-epichlorohydrin. The synthesis generally proceeds via the ring-opening of the epoxide by a nitrogen source, followed by the formation of the hydrochloride salt.
General Experimental Protocol: Aminolysis of (R)-Epichlorohydrin
This protocol describes a general method for the synthesis of this compound from (R)-epichlorohydrin. The choice of amine and reaction conditions can be optimized for yield and purity.
Materials:
-
(R)-Epichlorohydrin
-
Amine (e.g., ammonia, benzylamine)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Hydrochloric acid (concentrated or in a suitable solvent)
Procedure:
-
Epoxide Ring Opening: (R)-Epichlorohydrin is dissolved in a suitable solvent. An excess of the chosen amine is added to the solution. The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques such as TLC or HPLC. The use of a catalyst, such as a Lewis acid, may enhance the reaction rate and regioselectivity.
-
Deprotection (if necessary): If a protected amine like benzylamine is used, the protecting group is cleaved. This is typically achieved by catalytic hydrogenation or by treatment with a strong acid.
-
Salt Formation: The resulting amino alcohol is treated with hydrochloric acid to form the hydrochloride salt. This is often done by adding a solution of HCl in a solvent like ethanol or by bubbling HCl gas through the reaction mixture.
-
Isolation and Purification: The this compound precipitates from the solution and can be collected by filtration. The crude product may be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Biological Activity and Mechanism of Action
The biological significance of this compound is primarily linked to its relationship with α-chlorohydrin, a known male chemosterilant.[1] The antifertility effects of α-chlorohydrin are dose-dependent and species-specific.[3][4]
Mechanism of Male Chemosterilization by α-Chlorohydrin
The mechanism of action of α-chlorohydrin is believed to involve its metabolic conversion to an active intermediate that disrupts sperm metabolism. Low doses of α-chlorohydrin are thought to specifically target mature sperm in the epididymis, rendering them incapable of fertilization without affecting libido or sperm morphology.[3]
The proposed mechanism involves the inhibition of key enzymes in the glycolytic pathway of sperm, such as glyceraldehyde-3-phosphate dehydrogenase.[5] This inhibition leads to a depletion of ATP, which is essential for sperm motility and, consequently, fertilization.[5]
High doses of α-chlorohydrin can lead to the formation of spermatoceles (lesions in the epididymis), which can cause irreversible sterility in some rodent species.[3][6]
Applications in Drug Development and Research
The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure pharmaceutical compounds. While its (S)-enantiomer is a well-known precursor to the antibiotic linezolid, the (R)-enantiomer holds potential for the development of other therapeutic agents.[1]
Its applications in research include:
-
Chiral Synthesis: Serving as a starting material for the synthesis of complex chiral molecules.
-
Structure-Activity Relationship (SAR) Studies: Investigating the impact of stereochemistry on the biological activity of novel compounds.
-
Development of Novel Antifertility Agents: Exploring its potential and the mechanism of its derivatives as male contraceptives.
Spectral Data
Conclusion
This compound is a chiral compound with significant potential in synthetic chemistry and drug discovery. Its connection to the male chemosterilant α-chlorohydrin provides a compelling area for further research into novel contraceptive agents. The synthetic accessibility from (R)-epichlorohydrin allows for its use as a versatile building block in the creation of new, enantiomerically pure molecules with potential therapeutic applications. Further investigation into its specific biological mechanisms and the acquisition of comprehensive analytical data will be crucial for fully realizing its potential in the fields of medicinal chemistry and pharmacology.
References
- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 2. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 3. connectsci.au [connectsci.au]
- 4. Antifertility actions of alpha-chlorohydrin in the male - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of α-chlorohydrin as a male anti-fertility agent. Inhibition of the metabolism of ram spermatozoa by α-chlorohydrin and location of block in glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of alpha-chlorhydrin on the testes and caput epididymidis of rat, gerbil (Meriones hurrianae), bat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Comprehensive Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical and chemical synthesis.[1] Its stereospecific structure makes it a valuable building block in the creation of complex molecules, notably as an intermediate in the synthesis of various pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound, presenting key data in a structured format and outlining generalized experimental protocols for their determination.
Core Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| CAS Number | 34839-14-0 |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.01 g/mol [1][3], 146.02 g/mol [1] |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride[1] |
| Melting Point | >131°C (with decomposition)[1][4][5] |
| Boiling Point | 240.2°C at 760 mmHg (estimated)[1][4] |
| Solubility | Soluble in DMSO[1] |
| Appearance | White solid[4] |
| InChI | InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m0./s1[1] |
| SMILES | C(C(CCl)O)N.Cl[1] |
Experimental Protocols
Melting Point Determination
The melting point of a substance is a critical indicator of its purity. For a compound like this compound, which decomposes at its melting point, a capillary melting point apparatus is commonly used.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies (or decomposes) are recorded. For this compound, the temperature of decomposition is the key observation.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays.
Methodology:
-
A small, accurately weighed amount of this compound is placed in a vial.
-
A known volume of the solvent (e.g., DMSO, water, ethanol) is added incrementally.
-
The mixture is agitated (e.g., using a vortex mixer or sonicator) at a controlled temperature.
-
The point at which the solid completely dissolves is noted to determine the approximate solubility. For quantitative analysis, techniques like HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the structure and purity of a chemical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H (hydroxyl), N-H (amine), and C-Cl (chloro) bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Characterization.
Conclusion
This technical guide provides a foundational understanding of the key physical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a framework for the laboratory-based characterization of this and similar compounds. The chiral nature of this molecule underscores its importance in stereoselective synthesis, making a thorough understanding of its physical characteristics paramount for its effective application in drug discovery and development.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. 34839-14-0|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation involved in the structure elucidation of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. This chiral molecule is a valuable building block in pharmaceutical synthesis, and a thorough understanding of its structure is paramount for its application in drug development and manufacturing.
Introduction
This compound is a chiral amino alcohol with the chemical formula C₃H₉Cl₂NO.[1][2] Its structure features a three-carbon backbone substituted with an amino group at position 1, a hydroxyl group at the chiral center (position 2), and a chlorine atom at position 3.[3] The compound is typically supplied as a hydrochloride salt to improve its stability and handling. The molecular weight of this salt is approximately 146.02 g/mol .[2][3] The (R)-enantiomer, specifically, is a derivative of 3-chloro-1,2-propanediol (α-chlorohydrin) and is noted for its role as a male chemosterilant, while its (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Linezolid.[4] Given the stereospecificity of biological systems, unambiguous confirmation of the structure and stereochemistry is critical.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, revealing their chemical environment, proximity to other protons, and the number of protons of each type. The spectrum of this compound is characterized by distinct signals for the protons on the propane backbone.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.3 | Broad Singlet | 3H | - | -NH₃⁺ |
| ~5.5 | Broad Singlet | 1H | - | -OH |
| ~4.1 | Multiplet | 1H | - | H-2 |
| ~3.7 | Doublet of Doublets | 1H | J = 11.5, 4.5 Hz | H-3a |
| ~3.6 | Doublet of Doublets | 1H | J = 11.5, 6.0 Hz | H-3b |
| ~3.1 | Doublet of Doublets | 1H | J = 13.0, 4.0 Hz | H-1a |
| ~2.9 | Doublet of Doublets | 1H | J = 13.0, 8.5 Hz | H-1b |
Note: The chemical shifts of the amine (-NH₃⁺) and hydroxyl (-OH) protons are highly dependent on solvent and concentration and will exchange with D₂O.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of chemically distinct carbon atoms in the molecule and provides information about their electronic environment. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three carbon atoms of the propanol backbone.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~69 | C-2 (-CHOH) |
| ~48 | C-3 (-CH₂Cl) |
| ~45 | C-1 (-CH₂NH₃⁺) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (ammonium salt) |
| ~1450 | Medium | C-H bend |
| ~1080 | Strong | C-O stretch (secondary alcohol) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and aiding in the determination of the molecular structure. For the hydrochloride salt, techniques like electrospray ionization (ESI) would typically show the protonated molecule of the free base.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 110.03 | [M+H]⁺ of the free base (C₃H₈ClNO), corresponding to the molecular ion. |
| 92.02 | [M+H - H₂O]⁺, loss of water from the molecular ion. |
| 74.00 | [M+H - HCl]⁺, loss of hydrogen chloride from the molecular ion. |
| 61.02 | [CH₂Cl]⁺ fragment. |
| 30.03 | [CH₂NH₂]⁺ fragment. |
Structure Elucidation Workflow
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Caption: Workflow for the structure elucidation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied using a clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.
-
Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer scans a range of m/z values (e.g., 50-300 amu) to detect the molecular ion and its fragments. High-resolution mass spectrometry can be used to confirm the elemental composition.
References
- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 [sigmaaldrich.com]
- 2. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 4. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
In-Depth Technical Guide: (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
CAS Number: 34839-14-0
This technical guide provides a comprehensive overview of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, a pivotal chiral building block in modern pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis methodologies, analytical characterization, and its significant role as a key intermediate, particularly in the production of oxazolidinone antibiotics like Linezolid.
Chemical and Physical Properties
This compound is a chiral amino alcohol derivative.[1] Its structure, containing a hydroxyl group, an amino group, and a chlorine atom, imparts unique chemical properties crucial for its application in stereoselective synthesis.[1] The hydrochloride salt form enhances its stability and handling characteristics.
| Property | Value | Source |
| CAS Number | 34839-14-0 | [1] |
| Molecular Formula | C₃H₉Cl₂NO | [1][2] |
| Molecular Weight | 146.01 g/mol | [1][2] |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |
| Synonyms | (+)-1-Amino-3-chloro-2-propanol hydrochloride | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, and at 0-4 °C for short term or -20 °C for long term | [1] |
Synthesis of this compound
The primary and most efficient method for the stereoselective synthesis of this compound involves the ring-opening of (R)-epichlorohydrin. This method capitalizes on the chirality of the starting material to produce the desired enantiomer.[1][3]
Experimental Protocol: Synthesis from (R)-Epichlorohydrin
This protocol outlines a common laboratory-scale synthesis.
Materials:
-
(R)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Water
Procedure:
-
Ring-Opening Reaction: In a reaction vessel, dissolve (R)-epichlorohydrin in ethanol. To this solution, add benzylamine. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Deprotection and Salt Formation: Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture. The mixture is then heated to reflux. This step serves to remove the benzyl protecting group and form the hydrochloride salt of the product.
-
Work-up and Isolation: After the reflux period, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer, containing the desired product, is separated.
-
Purification: The aqueous solution can be further purified by crystallization to yield this compound as a solid.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Method | Purpose | Key Observations/Parameters |
| ¹H NMR | Structural elucidation and confirmation | Provides information on the chemical environment of the hydrogen atoms. |
| ¹³C NMR | Structural elucidation and confirmation | Determines the number and types of carbon atoms in the molecule. |
| HPLC | Purity assessment and enantiomeric excess determination | Chiral HPLC methods are employed to separate and quantify the (R) and (S) enantiomers. |
| LC-MS | Molecular weight confirmation and impurity profiling | Confirms the mass of the compound and helps in identifying any byproducts. |
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).
Mobile Phase:
-
A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape. The exact ratio will depend on the specific chiral column used.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Injection: Inject a small volume of the sample solution onto the HPLC system.
-
Chromatography: Elute the sample through the chiral column at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: The retention times of the (R) and (S) enantiomers will be different. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Application in Drug Development: Synthesis of Linezolid
This compound is a critical intermediate in the synthesis of Linezolid, the first clinically approved oxazolidinone antibiotic. The chirality of this intermediate is essential for the therapeutic efficacy of the final drug product.
Experimental Workflow: Linezolid Synthesis
The synthesis of Linezolid from this compound involves a multi-step process. The following diagram illustrates a general synthetic workflow.
Caption: Synthetic pathway of Linezolid from (R)-epichlorohydrin.
Conclusion
This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its stereospecific synthesis from (R)-epichlorohydrin and subsequent conversion to high-value active pharmaceutical ingredients like Linezolid underscore the significance of chiral chemistry in modern drug development. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and scientists working in this field.
References
(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Whitepaper on its Role as a Key Synthetic Intermediate and the Mechanism of Action of its Pharmaceutical Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1] While this compound itself does not possess a defined mechanism of action in a therapeutic context, its importance lies in its role as a key intermediate for producing drugs with significant clinical applications, most notably beta-adrenergic receptor antagonists (beta-blockers).[2] This technical guide elucidates the synthetic utility of this compound and provides an in-depth analysis of the mechanism of action of its prominent derivative, (S)-propranolol, a non-selective beta-blocker. The paper includes quantitative data on drug-receptor interactions, detailed experimental protocols for characterizing such interactions, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction: The Role of this compound in Pharmaceutical Synthesis
This compound is a chiral molecule valued for its specific stereochemistry, which is essential for the synthesis of enantiomerically pure pharmaceuticals.[1] Its chemical structure, featuring an amine, a hydroxyl group, and a chlorine atom, makes it a versatile precursor for creating more complex molecules.[1] It is a key intermediate in the synthesis of oxazolidinone antibiotics, such as linezolid, and is also instrumental in the preparation of beta-blockers.[2][3] The focus of this whitepaper will be on its application in the synthesis of beta-blockers and the mechanism of action of these important cardiovascular drugs.
Synthetic Utility in the Production of Beta-Blockers
The primary utility of this compound in the synthesis of beta-blockers is to introduce the chiral aminopropanol side chain, which is characteristic of this class of drugs. The synthesis typically involves the reaction of a substituted phenol with an epoxide derived from (R)-1-Amino-3-chloropropan-2-ol, followed by the introduction of an appropriate amine side chain.[2] This process allows for the stereospecific synthesis of the desired (S)-enantiomer of the beta-blocker, which is often the more pharmacologically active form. For instance, the S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.[4]
Caption: Synthetic pathway from (R)-1-Amino-3-chloropropan-2-ol to a generic (S)-beta-blocker.
Mechanism of Action of Beta-Adrenergic Antagonists (e.g., Propranolol)
Beta-blockers, such as propranolol, are competitive antagonists that block the receptor sites for the endogenous catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline) on beta-adrenergic receptors.[5] This inhibition of the normal sympathetic actions mediated by these receptors forms the basis of their therapeutic effects.[6]
Target Receptors and Downstream Signaling
There are three main types of beta-adrenergic receptors: β1, β2, and β3.[5]
-
β1-receptors are predominantly located in the heart and kidneys.[5]
-
β2-receptors are found mainly in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle.[5]
-
β3-receptors are located in fat cells and are involved in lipolysis.[5]
Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 receptors.[7] Stimulation of these receptors by catecholamines normally activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[8] Increased cAMP levels activate Protein Kinase A (PKA), leading to various physiological responses. By blocking the binding of catecholamines, propranolol prevents this signaling cascade.[7]
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of (S)-propranolol.
Physiological Effects
The blockade of beta-adrenergic receptors by propranolol leads to several key physiological effects:
-
Cardiovascular: By blocking β1 receptors in the heart, propranolol reduces heart rate, myocardial contractility, and blood pressure.[6][9] This decreases the oxygen demand of the heart, which is beneficial in conditions like angina and following a myocardial infarction.[5][6]
-
Renal: Inhibition of β1 receptors in the kidneys reduces the release of renin, which contributes to the antihypertensive effect.[9]
-
Bronchial: Blockade of β2 receptors in the lungs can lead to bronchoconstriction, which is why non-selective beta-blockers are used with caution in patients with asthma.
-
Metabolic: β2 receptor blockade can inhibit glycogenolysis in the liver and skeletal muscle.[5]
Quantitative Data: Receptor Binding Affinities
The affinity of a beta-blocker for its target receptors is a key determinant of its potency. This is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The following table summarizes the binding affinities of (S)-propranolol for human beta-adrenergic receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) | -log(Value) (pKd/pKi) | Reference |
| Human β1 | (S)-Propranolol | Kd | 6.92 | 8.16 | [10] |
| Human β2 | (S)-Propranolol | Kd | 0.83 | 9.08 | [10] |
| Human β3 | (S)-Propranolol | Kd | 117.49 | 6.93 | [10] |
Note: A lower Kd/Ki value and a higher pKd/pKi value indicate a higher binding affinity.
Experimental Protocols
The characterization of the interaction between a beta-blocker and its receptors relies on specific experimental assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is the gold standard for quantifying receptor density and the binding affinity of a ligand.[11][12]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., propranolol) for a specific beta-adrenergic receptor subtype.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.[13]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[13]
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a method like the BCA assay.[14]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-propranolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound.[11][14]
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled antagonist.[11]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
-
Filtration and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying the levels of the second messenger cAMP.[15]
Objective: To determine the potency of a beta-blocker in antagonizing agonist-induced cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
-
Add varying concentrations of the antagonist (beta-blocker) to the wells and incubate for a short period (e.g., 15-30 minutes).[18]
-
Stimulate the cells by adding a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol or epinephrine).[19]
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for cAMP production.[17]
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.[18]
-
Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP tracer and a specific antibody.[15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent immunoassay.
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion
This compound is a fundamentally important molecule in pharmaceutical chemistry, not for its own biological activity, but as a stereospecific building block for potent drugs. Its application in the synthesis of beta-blockers like (S)-propranolol has had a profound impact on the management of cardiovascular diseases. The mechanism of action of these derivatives, centered on the competitive antagonism of beta-adrenergic receptors, effectively modulates the sympathetic nervous system's influence on the heart and other tissues. The quantitative characterization of these drugs through binding and functional assays remains a cornerstone of their development and clinical use. A thorough understanding of both the synthetic role of intermediates like this compound and the detailed mechanism of action of the final active pharmaceutical ingredients is crucial for the continued innovation in drug discovery and development.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
(R)-1-Amino-3-chloropropan-2-ol hydrochloride literature review
An In-depth Technical Guide to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride for Researchers and Drug Development Professionals
Abstract
This compound is a chiral amino alcohol that serves as a critical building block in modern asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of its chemical properties, synthesis, and, most notably, its application in the development of cardiovascular drugs, using the synthesis of the beta-blocker Levobetaxolol as a prime example. Detailed experimental methodologies, quantitative data, and pathway visualizations are provided to support researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is the salt form of the free base, (R)-1-Amino-3-chloropropan-2-ol. The hydrochloride form enhances stability and solubility, making it suitable for various synthetic applications. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |
| CAS Number | 34839-14-0 | [2] |
| Molecular Formula | C₃H₉Cl₂NO | [1][3] |
| Molecular Weight | 146.01 g/mol | [1] |
| InChI Key | ZCPJBHYNOFIAPJ-DFWYDOINSA-N | [1] |
| Canonical SMILES | C(C(CCl)O)N.Cl | [4] |
| Physical Form | Solid | |
| Purity | Typically >95-97% | [5] |
Synthesis and Manufacturing
The primary route for synthesizing enantiomerically pure (R)-1-Amino-3-chloropropan-2-ol involves the use of a chiral precursor, most commonly (R)-epichlorohydrin.[1] The synthesis leverages the stereospecific ring-opening of the epoxide by a nitrogen source.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral amino alcohol from a chiral epoxide, which is the foundational strategy for producing compounds like (R)-1-Amino-3-chloropropan-2-ol.
Application in Drug Development: A Case Study of Levobetaxolol
The chirality of (R)-1-Amino-3-chloropropan-2-ol is paramount in its applications. While its enantiomer, the (S)-form, is a key intermediate for the antibiotic Linezolid, the (R)-enantiomer is crucial for synthesizing Levobetaxolol.[6][7][8] Levobetaxolol is the pure (S)-enantiomer of betaxolol, a selective beta-1 (β1) adrenergic receptor antagonist used to lower intraocular pressure in patients with glaucoma or ocular hypertension.[9][10] The synthesis utilizes the (R)-chiral center of an epoxide precursor to establish the correct (S)-stereochemistry in the final drug product.
Levobetaxolol Synthesis Workflow
The following diagram outlines the key transformations in a patented method for synthesizing Levobetaxolol, highlighting the role of the (R)-epoxypropane intermediate.
Experimental Protocol: Synthesis of Levobetaxolol Intermediate
The following protocol is adapted from patent literature describing the synthesis of a key intermediate for Levobetaxolol, demonstrating the practical application of the (R)-epoxypropane structure.[8][11]
Objective: To synthesize a (2S)-3-(4-substituted-phenoxy)-1,2-epoxypropane intermediate via etherification of a phenol with (R)-epichlorohydrin.
Materials:
-
Compound 1 (p-hydroxyphenylethanol derivative): 0.1 mol
-
(R)-epichlorohydrin: 11.3 g
-
20% Sodium Hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (Phase-transfer catalyst): 3 g
-
Water: 120 ml
-
TLC developing solvent: Ethyl acetate: Methanol (2:1)
Procedure:
-
Dissolve 40 g of Compound 1 in 120 ml of water containing 20% NaOH solution in a reaction vessel. Maintain the temperature at 5-15 °C.[8]
-
To the cooled solution, add 11.3 g of (R)-epichlorohydrin and 3 g of benzyltriethylammonium chloride.[8]
-
Stir the reaction mixture at 5-15 °C for approximately 35 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:methanol (2:1) solvent system.[8]
-
Upon completion, filter the reaction mixture.
-
The filtrate is concentrated by evaporation under reduced pressure (5-20 mmHg) at a temperature of 30-35 °C to remove the solvent, yielding the crude epoxypropane intermediate.[8]
-
This intermediate is then carried forward to the amination step with isopropylamine to yield Levobetaxolol.
Mechanism of Action of the Resulting Drug: β-Adrenergic Blockade
This compound is an intermediate and does not have a direct pharmacological effect. However, the API it helps produce, Levobetaxolol, is a potent β1-adrenergic receptor antagonist.[9] β-receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines (e.g., epinephrine, norepinephrine), activate a downstream signaling cascade. In the heart, β1-receptor stimulation increases heart rate, contractility, and conduction velocity.[12][13]
Beta-blockers like Levobetaxolol competitively inhibit this binding, thus reducing sympathetic tone on the heart and other tissues.[12] This action is the basis for their use in treating cardiovascular conditions and, in the case of Levobetaxolol, for reducing the production of aqueous humor in the eye to treat glaucoma.[9]
β1-Adrenergic Signaling Pathway and Inhibition
The diagram below illustrates the β1-adrenergic signaling cascade and the point of inhibition by a beta-blocker like Levobetaxolol.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for stereospecific synthesis in the pharmaceutical industry. Its utility is clearly demonstrated in the production of Levobetaxolol, where the defined (R)-stereocenter of the intermediate is essential for creating the therapeutically active (S)-enantiomer of the final drug. An understanding of its properties, synthesis, and strategic application allows researchers and drug development professionals to effectively leverage this and similar chiral building blocks to create safer and more effective medicines.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 34839-14-0|this compound|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. WO2011032476A1 - Method for preparing levo-betaxolol hydrochloride - Google Patents [patents.google.com]
- 9. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]
- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 13. Beta blocker - Wikipedia [en.wikipedia.org]
(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Amino-3-chloropropan-2-ol hydrochloride, a chiral amino alcohol, has emerged as a significant building block in modern organic synthesis, particularly within the pharmaceutical industry. While a singular, celebrated moment of discovery for this compound is not prominent in the historical record, its importance has grown organically, driven by the exploration of related compounds and the increasing demand for enantiomerically pure intermediates in drug development. This technical guide provides an in-depth exploration of the historical context, key synthetic milestones, and detailed experimental protocols related to this compound.
Historical Context: From Chemosterilants to Chiral Synthons
The history of this compound is intrinsically linked to the study of its parent compound, 3-chloro-1,2-propanediol (also known as α-chlorohydrin). In the mid-20th century, α-chlorohydrin garnered significant attention as a potential male chemosterilant.[1][2] Early research into its biological activity inadvertently laid the groundwork for the synthesis and investigation of its derivatives, including the amino-substituted analogs.
The advent of asymmetric synthesis and the growing understanding of the differential biological activities of enantiomers shifted the focus towards the preparation of stereochemically pure compounds.[3] This led to the development of methods for synthesizing specific enantiomers of 3-chloro-1,2-propanediol and its derivatives. The (R)-enantiomer of 1-Amino-3-chloropropan-2-ol, in particular, became a valuable chiral synthon, a building block used to introduce a specific stereocenter into a target molecule.
A pivotal moment in the history of this compound's enantiomeric counterpart, the (S)-enantiomer, was its identification as a key intermediate in the synthesis of the oxazolidinone antibiotic, linezolid.[4][5] This discovery spurred extensive research into efficient and scalable stereoselective syntheses of 1-amino-3-chloropropan-2-ol enantiomers, further solidifying the importance of the (R)-enantiomer as a valuable chiral building block for various pharmaceutical applications.
Key Synthetic Developments
The synthesis of this compound has evolved, with several key strategies emerging over time. The primary approaches involve the use of chiral starting materials to ensure the desired stereochemistry in the final product.
Synthesis from (R)-Epichlorohydrin
One of the most common and direct routes to this compound utilizes (R)-epichlorohydrin as the chiral starting material. The core of this method is the regioselective ring-opening of the epoxide by an amine source.
Experimental Protocol: Aminolysis of (R)-Epichlorohydrin
A typical laboratory-scale synthesis involves the following steps:
-
Reaction Setup: (R)-epichlorohydrin is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Amination: An excess of aqueous ammonia is added to the solution. The reaction mixture is stirred at a controlled temperature, often at or below room temperature, for several hours to facilitate the nucleophilic attack of ammonia on the terminal carbon of the epoxide.
-
Work-up: After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure.
-
Salt Formation: The resulting crude (R)-1-Amino-3-chloropropan-2-ol is dissolved in a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.
-
Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield this compound.
Note: Variations of this protocol exist, including the use of protected ammonia equivalents and different solvent systems to optimize yield and purity.
Synthesis from D-Serine
An alternative stereospecific route to the enantiomerically related (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a precursor that can be reduced to the target amino alcohol, starts from the naturally occurring amino acid, D-serine. This method leverages the inherent chirality of the starting material.
Experimental Protocol: Conversion of D-Serine to (R)-methyl 2-amino-3-chloropropanoate hydrochloride
A patented method outlines the following procedure:[6]
-
Esterification: D-serine is dissolved in methanol, and thionyl chloride is added dropwise. The mixture is refluxed to facilitate the formation of D-serine methyl ester hydrochloride. The product is isolated after concentration and precipitation.
-
Chlorination: The D-serine methyl ester hydrochloride is then reacted with thionyl chloride in a solvent such as dichloroethane. This step replaces the hydroxyl group with a chlorine atom with inversion of configuration at the chiral center, yielding the crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like methanol.
Further reduction of the ester group would yield (R)-1-Amino-3-chloropropan-2-ol.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound and its precursors. Please note that yields and conditions can vary significantly based on the specific reagents, scale, and purification methods employed.
| Starting Material | Key Reagents | Solvent(s) | Typical Temperature | Typical Yield | Reference |
| (R)-Epichlorohydrin | Aqueous Ammonia | Ethanol/Isopropanol | Room Temperature | Moderate to Good | General Knowledge |
| D-Serine | 1. Methanol, Thionyl Chloride2. Thionyl Chloride | 1. Methanol2. Dichloroethane | 1. Reflux2. 40-50 °C | High | [6] |
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described.
Caption: Synthesis of this compound from (R)-Epichlorohydrin.
Caption: Synthetic pathway from D-Serine to (R)-1-Amino-3-chloropropan-2-ol.
Conclusion
The story of this compound is not one of a singular discovery but rather of a gradual recognition of its utility, driven by advancements in organic synthesis and the ever-present need for enantiomerically pure building blocks in the pharmaceutical industry. Its history is a testament to the interconnectedness of chemical research, where investigations into the biological activity of one compound can pave the way for the development of crucial synthetic intermediates for entirely different therapeutic areas. As drug development continues to demand more complex and stereochemically defined molecules, the importance of versatile chiral synthons like this compound is only set to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]
- 3. P1. The Origins of Chirality: From Light to Life – Chiralpedia [chiralpedia.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. EP0457559A2 - Chiral synthesis of 1-aryl-3-aminopropan-1-ols - Google Patents [patents.google.com]
(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: An In-depth Technical Guide for Drug Development Professionals
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a versatile chiral building block of significant interest to the pharmaceutical industry. Its trifunctional nature, comprising an amino group, a hydroxyl group, and a chlorine atom, all arranged around a stereogenic center, makes it a valuable precursor for the enantioselective synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in drug discovery and development.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 1-amino-3-chloropropan-2-ol. The presence of the chiral center at the C2 position dictates its three-dimensional structure, which is crucial for its interaction with biological targets.[1][2]
| Property | Value | Reference |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |
| CAS Number | 34839-14-0 | [1] |
| Molecular Formula | C₃H₉Cl₂NO | [1] |
| Molecular Weight | 146.01 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | >131°C (decomposes) | [3] |
| Solubility | Soluble in DMSO, slightly soluble in water. | [1] |
| Optical Rotation | The (R)-enantiomer is expected to be dextrorotatory. | [1] |
Synthesis of this compound
The primary route for the enantioselective synthesis of this compound is through the ring-opening of (R)-epichlorohydrin. This method preserves the stereochemistry of the starting material, leading to the desired enantiomerically pure product.
Experimental Protocol: Synthesis from (R)-Epichlorohydrin
This protocol is based on the general principles of epoxide ring-opening with an amine source.
Materials:
-
(R)-Epichlorohydrin
-
Aqueous Ammonia (e.g., 25-30% solution)
-
Isopropanol
-
Hydrochloric acid (concentrated or in a solvent like isopropanol)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-epichlorohydrin in isopropanol.
-
Amination: Cool the solution in an ice bath and slowly add an excess of aqueous ammonia. The reaction is exothermic and should be controlled carefully.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, remove the excess ammonia and isopropanol under reduced pressure.
-
Salt Formation: Dissolve the crude (R)-1-amino-3-chloropropan-2-ol in a suitable solvent (e.g., isopropanol or diethyl ether) and cool in an ice bath.
-
Precipitation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the white solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield this compound.
Expected Yield and Enantiomeric Excess:
While specific yields and enantiomeric excess (ee) can vary depending on the exact reaction conditions, this method is expected to produce the product in good yield with high enantiomeric purity, typically >98% ee.
Chiral Analysis
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or Lux series)
Mobile Phase Preparation:
-
A typical mobile phase for the separation of chiral amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to improve peak shape. A common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or a similar polysaccharide-based column.
-
Mobile Phase: Isocratic elution with a pre-determined mixture of hexane/isopropanol/diethylamine.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Applications in Drug Development
This compound is a key starting material for the synthesis of several important classes of pharmaceuticals, most notably beta-blockers and certain antibiotics.[2]
Synthesis of (R)-Propranolol
(R)-Propranolol is a beta-adrenergic receptor antagonist. The synthesis of the (R)-enantiomer can be achieved starting from this compound.
Experimental Workflow for the Synthesis of (R)-Propranolol:
Role in the Drug Discovery Pipeline
Chiral building blocks like this compound are introduced early in the drug discovery process, typically during the lead optimization phase.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its ready availability from (R)-epichlorohydrin and its utility in constructing key structural motifs in drug molecules make it an important tool for medicinal chemists and drug development professionals. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chiral intermediate.
References
The Role of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a pivotal chiral building block in asymmetric synthesis, prized for its trifunctional nature which allows for the stereocontrolled introduction of a C3 fragment in the synthesis of complex molecules. This guide provides an in-depth analysis of its synthesis, properties, and application, with a focus on its role as a precursor to chiral oxazolidinones, a core scaffold in several pharmaceuticals.
Introduction: A Versatile Chiral Precursor
(R)-1-Amino-3-chloropropan-2-ol is a chiral amino alcohol containing a primary amine, a secondary alcohol, and a primary chloride, all attached to a propane backbone. The stereocenter at the C2 position is crucial, as the specific (R) or (S) configuration dictates the stereochemistry of the final product. Its hydrochloride salt is the common commercially available and stable form. The primary application of this chiral building block lies in the pharmaceutical industry, where it serves as a key intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The choice between the (R)- and (S)-enantiomer is critical for the desired biological activity of the target molecule. While the (S)-enantiomer is famously used in the synthesis of the antibiotic Linezolid, the (R)-enantiomer is a precursor for other important pharmaceuticals, such as the anticoagulant Rivaroxaban.
Synthesis of Enantiomerically Pure this compound
The industrial-scale production of enantiomerically pure this compound primarily relies on two strategies: the chiral resolution of a racemic mixture or, more commonly, the stereospecific synthesis from a chiral precursor.
Synthesis from (R)-Epichlorohydrin
The most direct and widely used method for synthesizing the (R)-enantiomer is the ring-opening of (R)-epichlorohydrin. This method preserves the stereochemistry of the starting material. The epoxide ring is opened by a nitrogen nucleophile, followed by the formation of the hydrochloride salt.
A general workflow for this synthesis is depicted below:
Caption: Synthetic pathway from (R)-epichlorohydrin.
Experimental Protocol: Synthesis of this compound via an Azide Intermediate
This protocol is adapted from established methods for the synthesis of similar chiral amino alcohols.
Step 1: Synthesis of (R)-1-Azido-3-chloropropan-2-ol
-
To a stirred solution of sodium azide (NaN₃) in a solvent mixture like ethanol/water, (R)-epichlorohydrin is added dropwise at a controlled temperature (e.g., 50-60 °C).
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC or GC.
-
After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (R)-1-azido-3-chloropropan-2-ol.
Step 2: Reduction of (R)-1-Azido-3-chloropropan-2-ol
-
The crude azide from the previous step is dissolved in a suitable solvent such as methanol or ethanol.
-
A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the azide is fully reduced to the amine.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the free amine, (R)-1-amino-3-chloropropan-2-ol.
Step 3: Formation of the Hydrochloride Salt
-
The crude amine is dissolved in a suitable solvent like isopropanol or diethyl ether.
-
A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
| Step | Reactants | Key Conditions | Typical Yield | Enantiomeric Excess (ee) |
| Azide Formation | (R)-Epichlorohydrin, Sodium Azide | Ethanol/Water, 50-60 °C | >90% | >99% |
| Azide Reduction | (R)-1-Azido-3-chloropropan-2-ol, H₂/Pd-C | Methanol, Room Temperature, H₂ atmosphere | >95% | >99% |
| Hydrochloride Formation | (R)-1-Amino-3-chloropropan-2-ol, HCl | Isopropanol or Ether, 0 °C to Room Temperature | Quantitative | >99% |
Chiral Resolution
An alternative, though often less efficient method, is the resolution of racemic 1-amino-3-chloropropan-2-ol. This involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.
Application in the Asymmetric Synthesis of Oxazolidinones
This compound is a key precursor for the synthesis of the oxazolidinone ring system, a privileged scaffold in medicinal chemistry. The synthesis of the anticoagulant Rivaroxaban's oxazolidinone core serves as an excellent example of the application of (R)-configured C3 chiral building blocks derived from (R)-epichlorohydrin.
The general strategy involves the cyclization of an N-aryl carbamate with the chiral amino alcohol derivative.
Caption: General workflow for oxazolidinone synthesis.
Experimental Protocol: Representative Synthesis of an N-Aryl Oxazolidinone Core
This protocol outlines the key steps for constructing the oxazolidinone ring and attaching the aryl moiety, as seen in the synthesis of Rivaroxaban.
Step 1: Formation of the Oxazolidinone Ring
-
The free amine of (R)-1-amino-3-chloropropan-2-ol is first protected, for example, as a carbamate.
-
The protected intermediate is then cyclized. In a common route for Rivaroxaban, (R)-epichlorohydrin is reacted with an isocyanate in the presence of a catalyst to directly form the (R)-5-(chloromethyl)oxazolidin-2-one intermediate.
-
Alternatively, the amino alcohol can be reacted with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI) to form the oxazolidinone ring.
Step 2: N-Arylation
-
The (R)-5-(chloromethyl)oxazolidin-2-one intermediate is coupled with the desired aryl amine (e.g., 4-(4-aminophenyl)morpholin-3-one for Rivaroxaban synthesis).
-
This coupling is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base (e.g., potassium carbonate or sodium hydride).
-
The reaction mixture is heated to drive the reaction to completion.
-
Workup and purification by crystallization or chromatography yield the N-aryl oxazolidinone product.
| Step | Reactants | Key Conditions | Typical Yield |
| Cyclization | (R)-Epichlorohydrin, Isocyanate or (R)-amino alcohol derivative, Phosgene equivalent | Lewis acid catalyst or Base, Aprotic solvent | 70-85% |
| N-Arylation | (R)-5-(chloromethyl)oxazolidin-2-one, Aryl amine, Base | DMF or DMSO, Elevated temperature (e.g., 80-120 °C) | 75-90% |
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation from (R)-epichlorohydrin allows for the reliable introduction of a key stereocenter into complex molecules. Its primary role as a precursor to enantiomerically pure oxazolidinones underscores its importance in the pharmaceutical industry for the synthesis of drugs like the anticoagulant Rivaroxaban. The detailed protocols and synthetic strategies outlined in this guide highlight its utility for researchers, scientists, and professionals in drug development.
References
Navigating the Physicochemical Landscape of (R)-1-Amino-3-chloropropan-2-ol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for process optimization, formulation development, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and the compound's role in synthetic pathways.
Comparative Solubility Data
To provide context, the following table summarizes the solubility of structurally similar aminopropanol derivatives. It is important to note that these compounds, while related, will exhibit different solubility profiles due to variations in their functional groups and stereochemistry.
| Compound | Solvent | Solubility | Temperature (°C) |
| 3-Aminopropanol | Water | Miscible | 20 |
| 1-Amino-2-propanol | Water | Soluble | Not Specified |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established methods for determining the solubility of amine hydrochlorides and other pharmaceutical intermediates.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, DMSO)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.
-
Place the containers in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method. A standard calibration curve should be prepared using solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature. The results are typically expressed in units of grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Role in Pharmaceutical Synthesis: A Workflow Perspective
The enantiomer of the target compound, (S)-1-Amino-3-chloropropan-2-ol hydrochloride, is a critical intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. Understanding this synthetic pathway highlights the importance of such chiral building blocks in modern drug development.
Caption: Synthetic pathway of Linezolid from (S)-Epichlorohydrin.
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound, as detailed in the experimental protocol section.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific, quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary framework for its empirical determination. The detailed experimental protocol and the contextual information on its synthetic applications are intended to empower researchers and drug development professionals in their work with this important chiral intermediate. Accurate solubility data is a cornerstone of efficient and effective pharmaceutical development, and the methodologies outlined herein provide a clear path to obtaining this critical information.
References
Spectroscopic Profile of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available spectroscopic data for (R)-1-Amino-3-chloropropan-2-ol hydrochloride (CAS Number: 34839-14-0). The information is intended to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the characterization and utilization of this chiral building block.
Chemical Structure and Properties
This compound is a chiral amino alcohol derivative. Its structure consists of a propanol backbone with an amino group at position 1, a chlorine atom at position 3, and a hydroxyl group at the chiral center on position 2, with the (R)-configuration. It is typically supplied as a hydrochloride salt to improve its stability and handling.
Molecular Formula: C₃H₉Cl₂NO Molecular Weight: 146.02 g/mol
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, publicly available dataset with detailed experimental parameters is limited. The data presented here is compiled from various sources and should be considered as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Reference)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.28 - 3.34 | m | CH(OH) |
| ~3.19 | ddd | CH₂Cl or CH₂NH₃⁺ |
Note: The available data is incomplete and lacks specific coupling constants and definitive assignments for all protons. The chemical shifts can vary depending on the solvent and concentration.
A complete ¹³C NMR dataset for this compound was not available in the public domain at the time of this guide's compilation.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200-3500 | O-H | Stretching (broad) |
| 2800-3200 | N-H | Stretching (in -NH₃⁺, broad) |
| 2850-2960 | C-H | Stretching (aliphatic) |
| 1500-1600 | N-H | Bending (in -NH₃⁺) |
| 1000-1200 | C-O | Stretching (secondary alcohol) |
| 650-800 | C-Cl | Stretching |
Mass Spectrometry (MS)
Specific mass spectrometry data, including fragmentation patterns for this compound, is not widely published. The expected molecular ion peak for the free base (C₃H₈ClNO) would be at m/z ≈ 109.55. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 110.56.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. However, the following sections outline general methodologies for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol for acquiring NMR spectra of a water-soluble amine hydrochloride salt like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and NH₃⁺).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the multiplicities and coupling constants to elucidate the structure. Chemical shifts in the ¹³C NMR spectrum are used to identify the carbon environments.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for analyzing polar molecules like amino alcohols. A general procedure would be:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid to promote protonation.
-
Infusion or Chromatography: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation prior to analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions to confirm the molecular weight and elucidate the structure.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on currently available information. For critical applications, it is recommended to acquire comprehensive spectroscopic data under well-defined experimental conditions.
Methodological & Application
Application Note: Synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride
Introduction
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol compound essential as a building block in asymmetric synthesis.[1] With the molecular formula C₃H₉Cl₂NO and a molecular weight of 146.02 g/mol , this compound is a key intermediate in the pharmaceutical industry, particularly for the synthesis of oxazolidinone antibiotics such as Linezolid.[1][2][3][4] Its specific stereochemistry is critical for the therapeutic efficacy of the final active pharmaceutical ingredient.[2] This document outlines a common protocol for the synthesis of the (R)-enantiomer starting from (R)-epichlorohydrin.
Quantitative Data Summary
The key properties of the target compound are summarized in the table below. Purity and yield are dependent on the specific synthetic method and purification techniques employed.
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 34839-14-0[1] |
| Molecular Formula | C₃H₉Cl₂NO[1][4] |
| Molecular Weight | 146.02 g/mol [1][4] |
| Appearance | White solid[3][5] |
| Typical Purity | >98%[1] |
| Storage Conditions | Inert atmosphere, room temperature[6] |
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process, beginning with the ring-opening of (R)-epichlorohydrin, followed by deprotection and salt formation to yield the final product.
Caption: Synthesis workflow for (R)-1-Amino-3-chloropropan-2-ol HCl.
Experimental Protocol
This protocol is based on the stereoselective synthesis involving the ring-opening of a chiral epoxide followed by hydrolysis.[2][3]
Materials:
-
(R)-epichlorohydrin
-
Diphenylmethanone imine
-
Yttrium trifluoromethanesulfonate (Y(OTf)₃)
-
Butylated hydroxytoluene (BHT)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
Step 1: Synthesis of the Protected Intermediate
-
To a reaction flask, add acetonitrile (0.5 M relative to the limiting reagent), diphenylmethanone imine (1.0 equiv), (R)-epichlorohydrin (1.0 equiv), BHT (40 mol%), and Y(OTf)₃ (10 mol%).[3]
-
Stir the reaction mixture in an oil bath at 60°C for approximately 2 hours.[3]
-
Monitor the reaction progress by taking a small aliquot (e.g., 5 µL), diluting it in acetonitrile (1.0 mL), and analyzing by HPLC until the starting material is consumed.[3]
-
Once the reaction is complete, cool the mixture to room temperature.[3]
Step 2: Deprotection and Hydrochloride Salt Formation
-
Add 1 M HCl and ethyl acetate (EtOAc) to the cooled reaction mixture.[3]
-
Stir the resulting biphasic mixture vigorously at 60°C for 30 minutes. Ensure the aqueous layer is acidic (pH < 4) using litmus paper.[3]
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. The desired product, this compound, will be in the aqueous layer.[3]
-
The aqueous layer containing the product can be concentrated under vacuum to yield the crude product, which can be further purified by recrystallization if necessary.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[6]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. 34839-14-0|this compound|BLD Pharm [bldpharm.com]
Chiral Synthesis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. Its stereochemistry is crucial for the biological activity of the final drug product, making enantioselective synthesis a topic of significant interest. This document provides detailed application notes on various synthetic strategies for obtaining this compound, including a multi-step synthesis via an azide intermediate, a one-pot synthesis using a benzylamine protecting group, and a biocatalytic approach. Detailed experimental protocols, quantitative data, and visual workflows are presented to guide researchers in the efficient and stereocontrolled synthesis of this important molecule.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, with its defined stereocenter at the C-2 position, is a valuable synthon for introducing chirality into pharmaceutical molecules. The primary methods for its synthesis focus on the use of a chiral precursor, most commonly (R)-epichlorohydrin, to ensure the desired stereochemical outcome.[1][2] This avoids the need for challenging chiral resolution of a racemic mixture.[1]
This document outlines three distinct and effective methods for the chiral synthesis of this compound:
-
Method A: Multi-step Synthesis via Azide Intermediate: A robust and well-defined pathway involving the protection of the diol functionality, nucleophilic substitution with azide, reduction to the primary amine, and subsequent deprotection and salt formation.
-
Method B: One-Pot Synthesis with Benzylamine Protection: An efficient approach that utilizes benzylamine to open the epoxide ring and protect the resulting amine in a single step, followed by in-situ deprotection and hydrochloride salt formation.[1]
-
Method C: Biocatalytic Synthesis using Halohydrin Dehalogenase: A green chemistry approach that employs enzymes to catalyze the key bond-forming reactions with high stereoselectivity under mild conditions.[3]
Comparative Data of Synthetic Methods
The selection of a synthetic route often depends on factors such as scale, cost, available equipment, and desired purity. The following table summarizes key quantitative data for the described methods.
| Parameter | Method A: Multi-step Synthesis via Azide Intermediate | Method B: One-Pot Synthesis with Benzylamine Protection | Method C: Biocatalytic Synthesis |
| Starting Material | (R)-Epichlorohydrin | (R)-Epichlorohydrin | 1,3-dichloro-2-propanol |
| Key Reagents | Acetone, BF₃·OEt₂, NaN₃, Zn/NH₄Cl, HCl | Benzylamine, HCl | Halohydrin dehalogenase, Cyanide source |
| Overall Yield | ~60-70% (calculated from reported yields of individual steps) | High (often reported as >80%) | Variable (dependent on enzyme activity and stability) |
| Enantiomeric Excess (e.e.) | >99% | >99% | >99% |
| Number of Steps | 4 | 1 (one-pot) | 1 (enzymatic reaction) |
| Process Complexity | Moderate | Low | Moderate (requires enzyme handling) |
| Green Chemistry Aspects | Use of potentially hazardous reagents (NaN₃) | Use of organic solvents | Mild reaction conditions, biodegradable catalyst |
Experimental Protocols
Method A: Multi-step Synthesis via Azide Intermediate
This method provides a controlled, step-wise approach to the synthesis, allowing for the isolation and purification of intermediates. The following protocol is adapted from the synthesis of a structurally related compound.
3.1.1. Step 1: Protection of (R)-epichlorohydrin
-
Reaction: To a solution of (R)-epichlorohydrin (1.0 eq) in acetone (10 volumes), add boron trifluoride etherate (BF₃·OEt₂) (catalytic amount) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
3.1.2. Step 2: Azidation
-
Reaction: To a solution of (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in dimethylformamide (DMF) (4 volumes), add sodium azide (NaN₃) (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.
3.1.3. Step 3: Reduction of the Azide
-
Reaction: To a solution of (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in ethanol/water, add ammonium chloride (NH₄Cl) (2.0 eq) followed by zinc dust (2.5 eq) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.
3.1.4. Step 4: Deprotection and Salt Formation
-
Reaction: Dissolve the crude ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine in methanol and add a solution of hydrochloric acid in methanol or isopropanol.
-
Stir the mixture at room temperature for 2-3 hours.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Method B: One-Pot Synthesis with Benzylamine Protection
This streamlined method reduces the number of unit operations and is often preferred for its efficiency.
-
Reaction: In a suitable reaction vessel, dissolve (R)-epichlorohydrin (1.0 eq) in an appropriate solvent such as ethanol or isopropanol.
-
Add benzylamine (1.0-1.1 eq) dropwise to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 20-30 °C.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the formation of the intermediate, (R)-1-(benzylamino)-3-chloropropan-2-ol, by TLC or HPLC.
-
Once the formation of the intermediate is complete, add concentrated hydrochloric acid (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C depending on the solvent) and maintain for 4-6 hours to effect debenzylation.
-
Monitor the disappearance of the intermediate by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and then to 0-5 °C to crystallize the product.
-
Filter the precipitated this compound, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.
Method C: Biocatalytic Synthesis using Halohydrin Dehalogenase
This enzymatic approach offers a highly selective and environmentally friendly alternative. The protocol provided is a general guideline and will require optimization based on the specific enzyme used.
-
Enzyme and Substrate Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).
-
Add the substrate, 1,3-dichloro-2-propanol (1.0 eq), to the buffer.
-
Add the halohydrin dehalogenase enzyme preparation (whole cells or purified enzyme). The optimal enzyme loading needs to be determined experimentally.
-
Reaction: To the enzyme-substrate mixture, add a nucleophile such as sodium cyanide (NaCN) or sodium azide (NaN₃) (1.1-1.5 eq) to open the in-situ formed epoxide. The reaction is typically carried out at a controlled temperature (e.g., 25-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC, tracking the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction has reached the desired conversion, terminate the reaction by removing the enzyme (e.g., by centrifugation if using whole cells, or by denaturation).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product as the hydrochloride salt.
-
Isolate the product by filtration, wash with a minimal amount of cold water, and dry. Further purification may be achieved by recrystallization.
Analytical Methods for Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is essential.
-
Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase, coupled with a UV detector. Purity is determined by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the compound.
-
Enantiomeric Excess (e.e.): Determined by chiral HPLC. This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, leading to different retention times. Alternatively, the amine can be derivatized with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated and quantified on a standard HPLC column.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for Method A: Multi-step Synthesis.
Caption: Workflow for Method B: One-Pot Synthesis.
Caption: Workflow for Method C: Biocatalytic Synthesis.
Conclusion
The chiral synthesis of this compound can be achieved through several effective methods. The choice of the synthetic route will be dictated by the specific requirements of the research or development project. The multi-step synthesis offers a high degree of control and is well-suited for laboratory-scale synthesis where purification of intermediates is desired. The one-pot synthesis is a highly efficient and atom-economical method, ideal for larger-scale production. The emerging biocatalytic route presents a green and highly selective alternative, aligning with the principles of sustainable chemistry. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the synthesis and analysis of this important chiral intermediate.
References
Application Notes and Protocols: The Role of Chiral Intermediates in the Synthesis of Linezolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The synthesis of this chiral drug requires precise stereochemical control to ensure its therapeutic efficacy. A key chiral building block in many synthetic routes to linezolid is (S)-1-amino-3-chloropropan-2-ol hydrochloride.
It is a common point of confusion, but the (S)-enantiomer , not the (R)-enantiomer, is the crucial intermediate for synthesizing the active (S)-enantiomer of linezolid.[1][2] This document will detail the application of this key intermediate in the synthesis of linezolid, providing comprehensive experimental protocols and quantitative data. While some synthetic strategies may begin with (R)-epichlorohydrin, this is converted to the necessary (S)-configured intermediate during the synthetic sequence.[3][4]
Synthetic Pathway Overview
The synthesis of linezolid from (S)-1-amino-3-chloropropan-2-ol hydrochloride generally involves several key transformations:
-
Protection of the amino group: The amino group of the starting material is typically protected to prevent side reactions in subsequent steps.
-
Coupling with the aryl moiety: The protected intermediate is then coupled with 3-fluoro-4-morpholinylaniline.
-
Formation of the oxazolidinone ring: The oxazolidinone ring is formed, often through the use of a carbonylating agent.
-
Deprotection and acetylation: The protecting group is removed from the aminomethyl side chain, followed by acetylation to yield the final linezolid product.
Below is a diagram illustrating a common synthetic pathway.
Caption: A simplified synthetic scheme for Linezolid.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of linezolid and its intermediates.
Table 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-1-Amino-3-chloro-2-propanol HCl | Acetic anhydride, Pyridine | Dichloromethane | 30 | 20 | Not specified | [5] |
Table 2: Synthesis of Linezolid from (S)-N-[2-acetoxy-3-chloropropyl]acetamide
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (S)-N-[2-acetoxy-3-chloropropyl]acetamide, N-Cbz-3-fluoro-4-morpholinylaniline | LiOt-Bu | DMF, THF, MeOH | 5 to room temp. | 15-21 | Not specified | Not specified | [5] |
| (R)-Epichlorohydrin, 3-fluoro-4-morpholinobenzenamine, CDI, Potassium phthalimide, Hydrazine hydrate, Acetic anhydride | Multiple | Multiple | Multiple | Multiple | >40 (overall) | 99.5 (HPLC) |
Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of linezolid.
Protocol 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide[6]
This protocol describes the acetylation of (S)-1-amino-3-chloropropan-2-ol hydrochloride.
Workflow Diagram:
Caption: Experimental workflow for acetylation.
Materials:
-
(S)-1-Amino-3-chloropropan-2-ol hydrochloride (5.00 g)
-
Dichloromethane (CH₂Cl₂) (18 ml)
-
Acetic anhydride (Ac₂O) (8.00 g)
-
Pyridine (3.40 g)
-
Potassium carbonate (K₂CO₃) (9.30 g in 30 ml water)
-
Methylbenzene
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 50 ml three-necked flask, add (S)-1-amino-3-chloropropan-2-ol hydrochloride (5.00 g) and dichloromethane (18 ml).
-
Add acetic anhydride (8.00 g) to the mixture.
-
At 30°C, slowly add pyridine (3.40 g) dropwise.
-
Maintain the reaction mixture at 30°C for 20 hours.
-
Cool the reaction to 6°C and slowly add an aqueous solution of potassium carbonate (9.30 g in 30 ml water).
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Perform azeotropic distillation with methylbenzene twice to remove residual water.
-
Crystallize the product from petroleum ether.
-
Refine the product using ethyl acetate-petroleum ether and dry in an oven to obtain an off-white solid.
Protocol 2: Synthesis of Linezolid[6]
This protocol details the coupling of (S)-N-[2-acetoxy-3-chloropropyl]acetamide with N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline and subsequent cyclization to form linezolid.
Materials:
-
N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline (2.05 g)
-
Dimethylformamide (DMF) (4 ml)
-
Methanol (MeOH) (0.4 g)
-
1 M Lithium tert-butoxide (LiOt-Bu) in THF (18.75 ml)
-
(S)-N-[2-acetoxy-3-chloropropyl]acetamide (1.94 g)
-
Saturated ammonium chloride (NH₄Cl) solution (4 ml)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 25 ml three-necked flask, add N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline (2.05 g), DMF (4 ml), and methanol (0.4 g) at 20°C.
-
Add 1 M LiOt-Bu in THF (18.75 ml) dropwise.
-
At 5°C, add (S)-N-[2-acetoxy-3-chloropropyl]acetamide (1.94 g) and stir the mixture at room temperature for 21 hours.
-
After the reaction is complete, add saturated NH₄Cl solution (4 ml), water (35 ml), saturated brine (30 ml), and dichloromethane (35 ml).
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent.
-
Crystallize the product from ethyl acetate-petroleum ether to obtain linezolid as an off-white solid.
Conclusion
The synthesis of linezolid is a multi-step process that relies on the use of the specific chiral intermediate, (S)-1-amino-3-chloropropan-2-ol hydrochloride. The protocols and data presented here provide a framework for researchers in the field of drug development to understand and apply these synthetic methods. Careful control of reaction conditions and purification procedures are essential for obtaining high yields and purity of the final active pharmaceutical ingredient. Further optimization of these processes may lead to more efficient and cost-effective production of this important antibiotic.
References
- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
Application Notes: (R)-1-Amino-3-chloropropan-2-ol hydrochloride as a Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol compound with the molecular formula C₃H₉Cl₂NO.[1] It is a crucial building block in asymmetric synthesis, valued for its specific stereochemistry which is essential for the therapeutic efficacy of various pharmaceuticals.[1] This compound, characterized by its hydroxyl, amino, and chlorine functional groups, serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of β-adrenergic antagonists and certain antibiotics.[1][2]
Key Applications in Pharmaceutical Synthesis
The primary application of (R)-1-Amino-3-chloropropan-2-ol and its enantiomer is as a key intermediate in the manufacturing of several classes of therapeutic agents. Its chirality is pivotal, as biological systems like enzymes and receptors are themselves chiral, leading to different biological activities between enantiomers.[2]
-
Synthesis of β-Adrenergic Antagonists (Beta-Blockers): This intermediate is integral to the synthesis of various beta-blockers, drugs used to manage cardiovascular conditions such as hypertension and angina.[2] The synthesis typically involves the reaction of a substituted phenoxy compound with an epoxide derived from the amino alcohol, followed by the introduction of an amine side chain.[2] The (R)-enantiomer of the intermediate is specifically used to produce the therapeutically active (S)-enantiomers of many beta-blockers, such as (S)-pindolol.[3]
-
Synthesis of Oxazolidinone Antibiotics: The (S)-enantiomer, (S)-1-Amino-3-chloropropan-2-ol hydrochloride, is a critical intermediate in the synthesis of oxazolidinone antibiotics, such as Linezolid.[2][4] Linezolid is a potent antibiotic used against serious infections caused by Gram-positive bacteria.[2][4] The high demand for such antibiotics has spurred the development of efficient and scalable methods for preparing these chiral intermediates.[2]
Quantitative Data Summary
The efficiency of synthesizing chiral precursors for beta-blockers using related chlorohydrin intermediates is summarized below. These chemo-enzymatic methods highlight the yields and high enantiomeric purity achievable.
| Target Precursor for β-Blocker | Starting Material | Racemic Yield (%) | Final Enantiomeric Excess (ee, %) |
| (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | N-(4-hydroxyphenyl)acetamide | 27 | 97 |
| (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | 1H-indol-4-ol | 53 | 92 |
| (R)-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 77 | 96 |
| (Data adapted from chemo-enzymatic synthesis of β-blocker precursors)[3] |
Experimental Protocols & Workflows
Logical Role as a Chiral Intermediate
The diagram below illustrates the role of 1-Amino-3-chloropropan-2-ol hydrochloride's enantiomers as key starting points for different classes of therapeutic agents.
Caption: Role of enantiomers as chiral building blocks.
Protocol 1: General Synthesis of (S)-β-Blockers via (R)-Chlorohydrin Precursor
This protocol outlines a general chemo-enzymatic workflow for synthesizing an (S)-β-blocker, using the synthesis of (S)-pindolol as a representative example. The process starts with the formation of a racemic chlorohydrin, followed by enzymatic resolution.
Caption: General synthetic workflow for (S)-β-Blockers.
Methodology:
-
Synthesis of Racemic Chlorohydrin:
-
Deprotonate the starting phenol (e.g., 4-hydroxyindole) using a suitable base (0.3-1 equivalents).
-
React the resulting phenoxide with epichlorohydrin (2 equivalents).
-
Maintain the reaction at approximately 30°C for 12-26 hours.[3]
-
Protonate the intermediate epoxide with acetic acid, followed by ring-opening with a chloride source (e.g., lithium chloride) to yield the racemic chlorohydrin.[3]
-
-
Enzymatic Resolution:
-
Synthesis of the Final API:
-
The purified (R)-chlorohydrin is then converted to the corresponding (S)-epoxide.
-
This epoxide is subsequently reacted with an appropriate amine (e.g., isopropylamine) to yield the final (S)-β-blocker.[5]
-
Protocol 2: Neutralization of Hydrochloride Salt for Subsequent Reactions
For many synthetic transformations, the hydrochloride salt must be neutralized to release the reactive free amine and hydroxyl groups.[2][4]
Objective: To generate the free base of (R)-1-Amino-3-chloropropan-2-ol from its hydrochloride salt in situ for further functionalization.
Materials:
-
This compound
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or another aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the mixture to a temperature between -30°C and 0°C using an appropriate cooling bath.[4]
-
Slowly add triethylamine (1.1 equivalents) dropwise to the cooled suspension with stirring.[4]
-
Allow the mixture to stir for a designated period (e.g., 1 hour) at 0°C to ensure complete neutralization.[4]
-
The resulting mixture, containing the free amino alcohol, can be directly used in the next synthetic step, such as acylation or alkylation. For example, an acylating agent like acetic anhydride can be added dropwise to this mixture to proceed with N-acylation.[4]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be followed:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a dry, dark place at recommended temperatures (0-4°C for short term, -20°C for long term).[1]
Conclusion
This compound is a high-value pharmaceutical intermediate due to its defined stereochemistry. Its effective use in the synthesis of enantiomerically pure drugs, particularly cardiovascular agents and antibiotics, underscores its importance in modern drug development and manufacturing. The protocols and data presented provide a foundational resource for scientists and researchers working with this versatile chiral building block.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: (R)-1-Amino-3-chloropropan-2-ol Hydrochloride in Medicinal Chemistry
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its stereochemistry and versatile functional groups—an amine, a hydroxyl group, and a chlorine atom—make it a valuable precursor for the asymmetric synthesis of a variety of pharmaceutical agents.[1] This document outlines its key applications and provides detailed protocols for its use in the synthesis of cardiovascular and antiviral drugs.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a chiral synthon for introducing a specific stereocenter into a target molecule. This is crucial as the pharmacological activity of many drugs is highly dependent on their stereochemistry.
-
Cardiovascular Drugs (β-Blockers): This compound is a key intermediate in the synthesis of (R)-β-blockers. While most clinically used β-blockers are the (S)-enantiomer, the (R)-enantiomer is valuable for research purposes, including structure-activity relationship (SAR) studies and as a starting material for the synthesis of other chiral molecules.[2][3] The synthesis of β-blockers typically involves the reaction of a substituted phenol with an epoxide derived from (R)-1-amino-3-chloropropan-2-ol.[2][4]
-
Antiviral Agents: Chiral amino alcohols are important structural motifs in many antiviral compounds, including protease inhibitors. While specific examples directly utilizing this compound in approved antiviral drugs are less common than its (S)-counterpart (used in the synthesis of linezolid), its structural framework is relevant to the development of novel antiviral agents.[2][5] For instance, the synthesis of atazanavir, an antiviral agent, involves a similar chiral chlorohydrin intermediate.[6]
-
Other Therapeutic Areas: The unique chemical properties of this compound also lend it to applications in the synthesis of other therapeutic agents, including antibiotics and as a crosslinking agent in polymer chemistry for modifying materials with improved properties.[1]
Synthesis of (R)-β-Blockers
This compound serves as a precursor for the synthesis of the (R)-enantiomers of various β-blockers. The general synthetic strategy involves the conversion of the chlorohydrin to a chiral epoxide, followed by nucleophilic opening of the epoxide ring with a suitable amine.
Table 1: Examples of β-Blockers and their Precursors
| β-Blocker (Target) | Phenolic Precursor | Amine Reagent |
| (R)-Propranolol | 1-Naphthol | Isopropylamine |
| (R)-Atenolol | 4-(2-Amino-2-oxoethyl)phenol | Isopropylamine |
| (R)-Practolol | 4-Acetamidophenol | Isopropylamine |
Quantitative data for the (R)-enantiomers is primarily for research and comparative purposes, as the (S)-enantiomers are typically the more active β-blockers.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-(1-Naphthoxy)-1,2-epoxypropane (Intermediate for (R)-Propranolol)
This protocol describes the synthesis of the key epoxide intermediate for (R)-propranolol from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Diazotization and Epoxidation:
-
Dissolve this compound in 2M HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 1 hour. This in-situ reaction forms the corresponding diazonium salt which then decomposes to form (R)-epichlorohydrin.
-
-
Williamson Ether Synthesis:
-
In a separate flask, dissolve 1-naphthol in an aqueous solution of sodium hydroxide to form the sodium naphthoxide salt.
-
Add the freshly prepared (R)-epichlorohydrin solution to the sodium naphthoxide solution.
-
Heat the reaction mixture at 50°C for 4-6 hours with vigorous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1M NaOH, followed by deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-(1-naphthoxy)-1,2-epoxypropane.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis of (R)-Propranolol
This protocol details the final step in the synthesis of (R)-propranolol from the epoxide intermediate.
Materials:
-
(R)-3-(1-Naphthoxy)-1,2-epoxypropane
-
Isopropylamine
-
Ethanol
-
Hydrochloric acid (HCl) in ethanol
Procedure:
-
Epoxide Ring Opening:
-
Dissolve (R)-3-(1-naphthoxy)-1,2-epoxypropane in ethanol.
-
Add an excess of isopropylamine to the solution.
-
Reflux the reaction mixture for 4 hours.
-
-
Work-up and Salt Formation:
-
Cool the reaction mixture and remove the excess isopropylamine and ethanol under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of ethanol.
-
Add a solution of HCl in ethanol dropwise until the precipitation of the hydrochloride salt is complete.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain (R)-propranolol hydrochloride.
-
Diagrams
Caption: Synthetic pathway for (R)-Propranolol.
Caption: Experimental workflow for (R)-Propranolol synthesis.
References
- 1. smolecule.com [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: (R)-1-Amino-3-chloropropan-2-ol Hydrochloride in Organic Synthesis
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a versatile and valuable chiral building block in organic synthesis, prized for its trifunctional nature and defined stereochemistry. Its applications span the pharmaceutical industry, particularly in the synthesis of enantiomerically pure drugs, to materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Chiral Building Block for Pharmaceutical Synthesis
This compound serves as a crucial starting material for the asymmetric synthesis of a variety of pharmacologically active compounds. Its key advantage lies in its pre-defined stereocenter, which allows for the stereospecific synthesis of target molecules, a critical aspect for therapeutic efficacy and safety.
Synthesis of β-Adrenergic Blockers
A prominent application of this chiral synthon is in the preparation of β-adrenergic antagonists, commonly known as beta-blockers, which are used to manage cardiovascular conditions such as hypertension and angina pectoris.[1] The (S)-enantiomers of many beta-blockers are significantly more potent than their (R)-counterparts. For instance, the activity of (S)-(-)-propranolol is 98 times higher than that of its (R)-enantiomer.[2]
(S)-Propranolol can be synthesized from this compound. The synthesis involves an intramolecular cyclization to form a chiral epoxide intermediate, followed by nucleophilic opening with 1-naphthol and subsequent reaction with isopropylamine.
References
Application Notes and Protocols for (R)-1-Amino-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a versatile chiral building block crucial in the asymmetric synthesis of various pharmaceutical compounds. Its stereochemistry makes it a valuable precursor for creating enantiomerically pure drugs, enhancing their efficacy and reducing potential side effects. This document provides detailed application notes and protocols for key reactions involving this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₉Cl₂NO | [1] |
| Molecular Weight | 146.01 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | >131°C (decomposes) | [1] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | |
| CAS Number | 34839-14-0 | [1] |
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of several classes of pharmaceuticals, most notably:
-
Oxazolidinone Antibiotics: This class of antibiotics, which includes Linezolid, relies on the chiral backbone provided by aminopropanol derivatives to inhibit bacterial protein synthesis.[2]
-
Beta-Blockers: Chiral amino alcohols are fundamental to the structure of many beta-adrenergic receptor antagonists used to treat cardiovascular diseases. The synthesis often proceeds through an epoxide intermediate derived from (R)-1-Amino-3-chloropropan-2-ol.[2]
-
Chiral Ligands: The amino and alcohol functionalities allow for its use in the synthesis of chiral ligands for asymmetric catalysis.
Key Reaction Protocols
Prior to its use in most organic reactions, the amine in this compound must be deprotonated to its free base form. This is typically achieved by treatment with a suitable base, such as triethylamine or sodium bicarbonate.
N-Acetylation
N-acetylation is a common protective step or a means to introduce an acetamido group into the target molecule.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the suspension to -30°C in a dry ice/acetone bath.
-
Slowly add triethylamine (1.1 eq) to the mixture and stir for 15 minutes to generate the free amine in situ.
-
In a separate flask, dissolve acetic anhydride (1.05 eq) in the same solvent.
-
Add the acetic anhydride solution dropwise to the reaction mixture, maintaining the temperature at -30°C.
-
After the addition is complete, allow the reaction to warm to 0°C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-N-(3-chloro-2-hydroxypropyl)acetamide.[3]
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| (R)-1-Amino-3-chloropropan-2-ol HCl | 1.0 | THF | -30°C to 0°C | 1-2 hours | >90% (typical) |
| Acetic Anhydride | 1.05 | THF | -30°C to 0°C | 1-2 hours | >90% (typical) |
| Triethylamine | 1.1 | THF | -30°C | - | >90% (typical) |
Note: This protocol is adapted from a procedure for the (S)-enantiomer. Yields are typical for this type of reaction.
Epoxide Formation (Intramolecular Cyclization)
Treatment of (R)-1-Amino-3-chloropropan-2-ol with a base can induce an intramolecular Williamson ether synthesis to form the corresponding chiral epoxide, (R)-3-amino-1,2-epoxypropane. This epoxide is a highly valuable intermediate.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of a strong base, such as sodium hydroxide (1.1 eq), while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature due to the volatility of the epoxide.
-
The resulting (R)-3-amino-1,2-epoxypropane is often used immediately in the next synthetic step.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| (R)-1-Amino-3-chloropropan-2-ol HCl | 1.0 | Water/DCM | 0°C to RT | 4-6 hours | Variable |
| Sodium Hydroxide | 1.1 | Water | 0°C to RT | 4-6 hours | Variable |
Note: The yield of this reaction can be variable and depends on the careful control of reaction conditions to avoid polymerization of the epoxide.
Nucleophilic Substitution
The chlorine atom in (R)-1-Amino-3-chloropropan-2-ol can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.
Experimental Protocol (Example with a Phenoxide Nucleophile):
-
In a suitable solvent such as dimethylformamide (DMF), dissolve the desired phenol (1.0 eq) and a base like sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) under an inert atmosphere.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 30 minutes (with K₂CO₃).
-
Add a solution of this compound (1.0 eq) and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, 1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| (R)-1-Amino-3-chloropropan-2-ol HCl | 1.0 | DMF | 60-80°C | 12-24 hours | Varies with substrate |
| Phenol | 1.0 | DMF | 60-80°C | 12-24 hours | Varies with substrate |
| Base (e.g., K₂CO₃) | 1.5 | DMF | 60-80°C | 12-24 hours | Varies with substrate |
Visualizing Reaction Pathways
Caption: Key synthetic transformations of (R)-1-Amino-3-chloropropan-2-ol.
Experimental Workflow for N-Acetylation
Caption: Step-by-step workflow for the N-acetylation reaction.
References
Application Notes and Protocols for the Analysis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. The methods outlined are essential for ensuring the identity, purity, and enantiomeric excess of this critical pharmaceutical intermediate.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug product. Therefore, robust and reliable analytical methods are necessary to control its quality throughout the manufacturing process. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, suitable for both achiral purity assessment and chiral enantiomeric separation.
Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for separating and quantifying the (R) and (S) enantiomers of 1-Amino-3-chloropropan-2-ol. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for this separation.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Protocol: Chiral HPLC Separation
| Parameter | Description |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Quantitative Data Summary: Chiral HPLC
| Parameter | Typical Value |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.05% |
| Limit of Quantification (LOQ) | ~ 0.15% |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Reversed-Phase HPLC (RP-HPLC) for Purity and Assay
RP-HPLC is used to determine the purity of this compound and to quantify its concentration (assay). Since the analyte lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary for sensitive detection. Alternatively, UV detection at low wavelengths (e.g., < 210 nm) can be employed, though with lower sensitivity.
Protocol: RP-HPLC with UV Detection
| Parameter | Description |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities in this compound. Due to the low volatility of the analyte, a derivatization step is required to convert the polar amine and hydroxyl groups into more volatile moieties.
Derivatization and GC-MS Analysis Workflow
Caption: Workflow for impurity profiling by GC-MS following derivatization.
Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
Derivatization Procedure:
-
Accurately weigh about 1-5 mg of the sample into a vial.
-
Add 100 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
| Parameter | Description |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Logical Relationship for NMR Structural Confirmation
Caption: Structural confirmation using ¹H and ¹³C NMR data.
Protocol: NMR Spectroscopy
| Parameter | Description |
| Spectrometer | 400 MHz or higher |
| Solvent | D₂O or DMSO-d₆ |
| Reference | TMS (internal standard) or residual solvent peak |
| ¹H NMR Data (D₂O, approx. δ) | 4.20 (m, 1H, -CH(OH)-), 3.75 (dd, 1H, -CH₂Cl), 3.65 (dd, 1H, -CH₂Cl), 3.20 (dd, 1H, -CH₂NH₂), 3.05 (dd, 1H, -CH₂NH₂) |
| ¹³C NMR Data (D₂O, approx. δ) | 68.0 (-CH(OH)-), 47.0 (-CH₂Cl), 45.0 (-CH₂NH₂) |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for the analysis of polar compounds like this compound without the need for derivatization.
Protocol: LC-MS/MS Analysis
| Parameter | Description |
| LC System | UPLC or HPLC system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column for polar analytes |
| Mobile Phase A | 10 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high organic to high aqueous to retain and elute the polar analyte. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | For quantification, monitor the transition from the protonated molecule [M+H]⁺ to a characteristic product ion. |
| Sample Preparation | Dilute the sample in the initial mobile phase composition. |
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Value |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 2.5 ng/mL |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
These application notes and protocols provide a comprehensive framework for the analytical control of this compound, ensuring its quality and suitability for pharmaceutical manufacturing. Method validation should be performed according to ICH guidelines to ensure the reliability of the data generated.
Application Notes and Protocols for the HPLC Analysis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemical purity is critical for the synthesis of specific biologically active molecules. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the enantiomeric purity of such chiral compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both direct and indirect methods.
Chemical Properties
| Property | Value |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol hydrochloride |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.01 g/mol [1] |
| CAS Number | 34839-14-0 |
Chromatographic Methods
The enantiomeric separation of this compound can be achieved through two primary HPLC approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Indirect Method: Involves derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.
Method 1: Direct Chiral HPLC Analysis
This method employs a polysaccharide-based chiral stationary phase, which is highly effective for the resolution of a wide range of racemic compounds, including chiral amines and amino alcohols.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of the two enantiomers.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the chiral separation of 1-Amino-3-chloropropan-2-ol enantiomers using the direct method. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor (T_f) | ~ 1.1 | ~ 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Linearity:
-
Concentration Range: 0.1 - 2.0 mg/mL
-
Correlation Coefficient (r²): > 0.999
Limit of Quantification (LOQ):
-
~ 0.1 mg/mL
Workflow for Direct Chiral HPLC Analysis
References
Application Notes and Protocols for NMR Spectroscopy of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. This document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, and includes reference data for ¹H and ¹³C NMR spectra.
Introduction
This compound is a chiral molecule of significant interest in pharmaceutical development and organic synthesis. Its structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and determining the purity of this compound. This document provides a comprehensive guide to obtaining and interpreting high-quality NMR spectra of this compound.
Data Presentation
The following tables summarize the expected chemical shifts (δ) and multiplicities for the ¹H and ¹³C NMR spectra of this compound. These values are compiled from typical experimental data and should be used as a reference for spectral interpretation. The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~4.05 | m | 1H | |
| H-3a | ~3.70 | dd | 1H | J = 11.5, 4.5 |
| H-3b | ~3.60 | dd | 1H | J = 11.5, 6.0 |
| H-1a | ~3.00 | dd | 1H | J = 13.0, 4.0 |
| H-1b | ~2.85 | dd | 1H | J = 13.0, 8.5 |
| OH | ~5.5-6.0 | br s | 1H | |
| NH₃⁺ | ~8.0-8.5 | br s | 3H |
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~68.5 |
| C-3 | ~48.0 |
| C-1 | ~43.5 |
Note: The chemical shifts for the hydroxyl (OH) and ammonium (NH₃⁺) protons are highly dependent on concentration and temperature and may exchange with residual water in the solvent.
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the NMR analysis of this compound.
Caption: Structure of (R)-1-Amino-3-chloropropan-2-ol with atom numbering.
Caption: Experimental workflow for NMR analysis.
Caption: Key ¹H-¹H coupling relationships.
Application Notes and Protocols for (R)-1-Amino-3-chloropropan-2-ol hydrochloride in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biochemical applications of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, focusing on its mechanism of action as an inhibitor of glycolysis, particularly relevant in the context of male fertility research. While direct biochemical assay data for this compound is limited, it is understood to be a pro-drug or precursor to the active compound, α-chlorohydrin (3-chloro-1,2-propanediol). The primary biochemical effect of α-chlorohydrin is the inhibition of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Mechanism of Action
This compound is metabolized in vivo to α-chlorohydrin.[1] α-chlorohydrin, in turn, is thought to be converted to (S)-3-chlorolactaldehyde, which acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] This enzyme catalyzes a critical step in glycolysis, the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate.[3] By inhibiting GAPDH, α-chlorohydrin disrupts the glycolytic pathway, leading to a depletion of intracellular ATP.[4][5] This is particularly detrimental to cells with a high reliance on glycolysis for energy, such as spermatozoa.[6][7] The inhibition of sperm glycolysis is a primary factor in the observed male antifertility effects of α-chlorohydrin.[6][8]
The inhibitory action of α-chlorohydrin is not exclusive to the sperm-specific isoform of GAPDH (GAPDHS), as it has been shown to inhibit GAPDH in other tissues as well, including the kidney, liver, and epididymis.[4][9] However, the sperm enzyme appears to be the most sensitive to this inhibition.[4][9]
Quantitative Data Summary
The following table summarizes the inhibitory effects of α-chlorohydrin (the active metabolite of this compound) on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity in various rat tissues following a single oral dose of 50 mg/kg.
| Tissue | Percent Inhibition of GAPDH Activity | Time Point of Measurement | Reference |
| Sperm | 85% | 3 hours | [4] |
| Liver | 49% | 3 hours | [4] |
| Epididymis | 35% | 3 hours | [4] |
| Kidney | 31% | 3 hours | [4] |
Experimental Protocols
Protocol 1: In Vitro Assay for GAPDH Activity Inhibition
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound (or its active metabolite, α-chlorohydrin) on GAPDH activity. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified GAPDH enzyme
-
This compound
-
α-chlorohydrin (optional, as a positive control)
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Sodium pyrophosphate/arsenate buffer
-
DL-glyceraldehyde-3-phosphate (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare serial dilutions of the test compound to determine the IC50 value.
-
Prepare a solution of NAD+ in the assay buffer.
-
Prepare a solution of DL-glyceraldehyde-3-phosphate in the assay buffer immediately before use.[10]
-
Dilute the purified GAPDH enzyme in the assay buffer to the desired concentration (e.g., 10-30 micrograms/ml).[10]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NAD+ solution
-
Dilutions of the test compound or vehicle control.
-
-
Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
To initiate the reaction, add the DL-glyceraldehyde-3-phosphate solution to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.[10]
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Inhibition of the Glycolytic Pathway.
Caption: Workflow for GAPDH Inhibition Assay.
References
- 1. The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of glycolytic enzyme activity and motility of spermatozoa from rat, mouse, and human to inhibition by proven and putative chlorinated antifertility compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 7. Mitochondrial Regulation of Spermatozoa Function: Metabolism, Oxidative Stress and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. alpha-Chlorohydrin inhibits glyceraldehyde-3-phosphate dehydrogenase in multiple organs as well as in sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for (R)-1-Amino-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol that serves as a crucial building block in organic and pharmaceutical chemistry.[1] Its stereospecific structure makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical compounds, most notably oxazolidinone antibiotics such as Linezolid.[2] This document provides detailed guidelines for the safe handling, storage, and application of this compound, along with experimental protocols for its use.
Chemical and Physical Properties
This compound is a white solid at room temperature.[3] The hydrochloride salt form enhances its stability and solubility compared to the free base.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₉Cl₂NO | [1][4] |
| Molecular Weight | 146.01 g/mol | [1][4] |
| CAS Number | 34839-14-0 | [1] |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |
| Melting Point | >131°C (with decomposition) | [1][5] |
| Solubility | Soluble in DMSO, slightly soluble in water. | [1][5] |
| Appearance | White solid | [3] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and safety of this compound.
Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Hygroscopicity: The compound is hygroscopic and should be handled in a dry environment to prevent moisture absorption.[1]
Storage:
-
Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]
-
Long-term (months to years): For long-term storage, maintain at -20°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
Safety and Hazards
This compound presents several hazards that require appropriate safety precautions.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral |
| H315: Causes skin irritation | Skin corrosion/irritation |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Data sourced from PubChem CID 147580.
Applications in Drug Development
The primary application of this compound is as a chiral precursor in the synthesis of pharmacologically active compounds.[2] Its key role is in the stereoselective synthesis of oxazolidinone antibiotics.
Role in Oxazolidinone Antibiotic Synthesis
This compound is a key intermediate for synthesizing oxazolidinone antibiotics, which are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[1][7] These antibiotics, including Linezolid, function by inhibiting bacterial protein synthesis.[8] The mechanism of action involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a critical first step in protein biosynthesis.[9]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Oxazolidinones
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound.
Protocol 1: General Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound starting from (R)-epichlorohydrin.
Materials:
-
(R)-epichlorohydrin
-
Ammonia or a suitable nitrogen source
-
Solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Amination: In a reaction vessel, dissolve (R)-epichlorohydrin in a suitable solvent.
-
Introduce the nitrogen source (e.g., ammonia) to the solution. The reaction is typically carried out at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize any excess reagent.
-
Salt Formation: Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt.
-
Isolation: Isolate the product by crystallization or precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and melting point analysis.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Protocol 2: Application as a Chiral Building Block in Asymmetric Synthesis
This protocol provides a general procedure for using this compound as a chiral building block in the synthesis of a more complex chiral molecule.
Materials:
-
This compound
-
An appropriate electrophile or coupling partner
-
A suitable base (e.g., triethylamine) to liberate the free amine
-
Anhydrous solvent (e.g., THF, DCM)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Liberation of the Free Amine: In a dry reaction flask under an inert atmosphere, suspend this compound in an anhydrous solvent.
-
Add a suitable base (e.g., triethylamine) dropwise at a controlled temperature (e.g., 0°C) to neutralize the hydrochloride and generate the free amine in situ.
-
Reaction with Electrophile: To the solution containing the free amine, add the desired electrophile or coupling partner.
-
Allow the reaction to proceed at the appropriate temperature and for a sufficient duration. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove salts and other water-soluble impurities.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or crystallization.
-
Characterization: Analyze the final product to confirm its structure, purity, and stereochemical integrity.
Logical Relationship: Application as a Chiral Building Block
Caption: Logical flow for using the compound as a chiral building block.
Conclusion
This compound is a versatile and valuable chiral intermediate in pharmaceutical research and development. Adherence to proper handling, storage, and safety protocols is essential. The provided application notes and experimental protocols offer a foundation for its effective use in the synthesis of complex chiral molecules, particularly in the development of novel therapeutics.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]
- 6. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 [sigmaaldrich.cn]
- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 9. pharmaxchange.info [pharmaxchange.info]
Troubleshooting & Optimization
Technical Support Center: (R)-1-Amino-3-chloropropan-2-ol hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-1-Amino-3-chloropropan-2-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
The (S)-enantiomer: The opposite enantiomer is the most common process-related impurity if the synthesis is not perfectly stereoselective.
-
Unreacted starting materials: Such as (R)-epichlorohydrin.
-
Diastereomeric salts: If chiral resolution using a resolving agent like tartaric acid is performed, incomplete separation can leave diastereomeric salts as impurities.[1]
-
By-products from the amination of epichlorohydrin: The reaction of amines with epichlorohydrin can sometimes yield side products.[2]
Q2: My final product has a low melting point and appears as an oil or sticky solid. What could be the issue?
A2: This often indicates the presence of impurities or residual solvent. Impurities can disrupt the crystal lattice, leading to a lower and broader melting point range. Inadequate drying can also leave residual solvents, resulting in a non-crystalline final product. It is also worth noting that the compound can decompose at its melting point.[3]
Q3: How can I assess the chemical and chiral purity of my product?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
-
For chemical purity: A reverse-phase HPLC method, typically with a C18 column, is used.[1]
-
For chiral purity (enantiomeric excess): Chiral HPLC with a specialized chiral stationary phase is necessary to separate and quantify the (R)- and (S)-enantiomers.[1]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect solvent system | Screen a variety of solvent/anti-solvent systems. Common solvents for amino alcohol hydrochlorides include alcohols (methanol, ethanol, isopropanol) and water, with anti-solvents like ethers (MTBE) or esters (ethyl acetate). | Identification of a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below, maximizing crystal recovery. |
| Product is too soluble in the chosen solvent | Reduce the volume of the solvent used for dissolution to the minimum required to dissolve the solid at reflux. | Increased recovery of the crystallized product upon cooling. |
| Precipitation is too rapid, trapping impurities | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Avoid crash cooling. | Formation of well-defined crystals with higher purity and improved yield. |
| Loss of product during washing | Pre-chill the washing solvent to minimize the dissolution of the crystals during the washing step. | Reduced loss of the final product, leading to a higher isolated yield. |
Issue 2: Inadequate Separation of Enantiomers/Diastereomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal chiral resolving agent | If using chiral resolution, experiment with different resolving agents such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[1] | Improved difference in solubility between the resulting diastereomeric salts, facilitating easier separation by fractional crystallization.[1] |
| Inefficient fractional crystallization | Perform multiple recrystallization steps. Carefully monitor the purity of each fraction by chiral HPLC. | Progressive enrichment of the desired diastereomer, leading to a final product with high enantiomeric excess. |
| Co-precipitation of diastereomers | Adjust the solvent system and cooling rate during crystallization to maximize the solubility difference between the diastereomers. | Selective crystallization of one diastereomer, leaving the other in the mother liquor. |
Issue 3: Product Fails Purity Specifications by HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction or presence of side products | Re-purify the material using an alternative method. If recrystallization was insufficient, consider column chromatography. | Removal of impurities that have similar solubility profiles to the product, leading to a higher purity final product. |
| On-column degradation | Ensure the HPLC mobile phase is compatible with the compound. Avoid highly acidic or basic conditions if the compound is unstable. | A clean chromatogram with sharp peaks and a stable baseline. |
| Contamination from handling or equipment | Thoroughly clean all glassware and equipment. Use high-purity solvents and reagents for the purification process. | Elimination of extraneous peaks in the HPLC chromatogram. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility trials, select an appropriate solvent system (e.g., isopropanol/ethyl acetate).
-
Dissolution: In a clean, dry flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., ethyl acetate) to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvents.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 3: Chiral Purity Analysis by Chiral HPLC
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
Mobile Phase: Typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: A workflow for the purification and analysis of the target compound.
Caption: The logical steps involved in chiral resolution via diastereomeric salt formation.
References
Technical Support Center: Synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and effective synthetic strategies start from the chiral precursor (R)-epichlorohydrin to ensure the desired stereochemistry. Key routes include:
-
Reaction with a protected amine source followed by deprotection: This often involves reacting (R)-epichlorohydrin with a nitrogen nucleophile like benzylamine or diphenylmethanone imine. The protecting group is subsequently removed under acidic conditions to yield the final hydrochloride salt. A one-pot reaction using benzylamine is noted for its high yield and suitability for industrial production.[1][2]
-
Reaction with sodium diformamide: In this patented method, (S)-epichlorohydrin is dissolved in an organic solvent and reacted with sodium diformamide, followed by the addition of an inorganic acid to form the hydrochloride salt.[1] This approach is highlighted for its mild conditions and high reaction yield.[1]
-
Catalytic amination: This involves the regio- and enantioselective ring-opening of the epoxide by an amine in the presence of a chemical or biocatalyst.[1]
Q2: Why is the stereochemistry of 1-Amino-3-chloropropan-2-ol important?
A2: The stereochemistry is critical for its biological and chemical applications. The (S)-enantiomer, for instance, is a key intermediate in the synthesis of oxazolidinone antibacterial agents like Linezolid.[1] Biological systems, such as enzymes and receptors, are chiral, and often only one enantiomer of a chiral drug will have the desired therapeutic effect.
Q3: What are the main challenges in the synthesis of this compound?
A3: The main challenges include:
-
Controlling regioselectivity: The incoming amine nucleophile can attack either of the two carbons in the epoxide ring, potentially leading to the formation of an undesired regioisomer.
-
Preventing side reactions: Undesirable side reactions such as the rearrangement of the epoxide to an allyl alcohol or polymerization can significantly reduce the yield and purity of the final product.[1]
-
Maintaining enantiomeric purity: It is crucial to use a chiral starting material like (R)-epichlorohydrin and to employ reaction conditions that do not cause racemization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Formation of byproducts such as regioisomers or polymers.[1] 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst concentration. 4. Loss during workup and purification: The product may be lost during extraction or crystallization steps. | 1. Monitor reaction progress: Use techniques like TLC or HPLC to ensure the reaction has gone to completion before workup.[1] 2. Control regioselectivity: Under basic conditions, the reaction generally proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3] Ensure your reaction conditions favor this pathway. The use of a bulky amine protecting group can also enhance regioselectivity. 3. Optimize reaction conditions: Systematically vary parameters such as temperature, solvent, and catalyst to find the optimal conditions for your specific reaction. 4. Improve purification technique: Ensure proper pH adjustment during extraction to maximize the recovery of the amine product in the aqueous layer. For crystallization, carefully select the solvent system and control the cooling rate. |
| Poor Purity / Presence of Byproducts | 1. Formation of regioisomers: The amine nucleophile may have attacked the more substituted carbon of the epoxide. 2. Polymerization of the epoxide: This can occur under certain conditions, especially at higher temperatures.[1] 3. Incomplete deprotection (if applicable): If using a protected amine like benzylamine, the deprotection step may be incomplete. | 1. Enhance regioselectivity: As mentioned above, favor S(_N)2 conditions. The choice of catalyst can also influence regioselectivity.[4] 2. Control reaction temperature: Maintain the recommended temperature for the reaction to minimize polymerization. 3. Ensure complete deprotection: Monitor the deprotection step by TLC or HPLC and adjust the reaction time or acid concentration as needed. |
| Inconsistent Results | 1. Variability in starting material quality: The purity of (R)-epichlorohydrin can affect the reaction outcome. 2. Moisture in the reaction: Water can interfere with some of the reagents, particularly if organometallics are used. | 1. Use high-purity starting materials: Ensure the (R)-epichlorohydrin is of high enantiomeric and chemical purity. 2. Use anhydrous conditions: Dry solvents and glassware thoroughly before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Presentation
| Synthetic Route | Key Reagents | Solvent | Temperature | Time | Reported Yield | Reference |
| Benzylamine Method (One-Pot) | (S)-Epichlorohydrin, Benzylamine, conc. HCl | Ethanol | Room Temp. (addition), Reflux (deprotection) | Not Specified | High | [2] |
| Diphenylmethanone Imine Method | Chiral Epoxide, Diphenylmethanone Imine, Y(OTf)₃, HCl | Acetonitrile | 60°C | 2 hours | Not Specified | [5] |
| Sodium Diformamide Method | (S)-Epichlorohydrin, Sodium Diformamide, Inorganic Acid | Organic Solvent | Heated | Not Specified | High | [1] |
Experimental Protocols
One-Pot Synthesis from (S)-Epichlorohydrin and Benzylamine
This protocol is adapted from a patented method noted for its high yield and suitability for industrial production.[2]
-
Addition Reaction: In a suitable reaction vessel, dissolve (S)-epichlorohydrin in ethanol. At room temperature, add benzylamine to the solution. The reaction is an addition reaction to form the intermediate N-benzyl-1-amino-3-chloro-2-propanol.
-
Deprotection and Salt Formation: To the reaction mixture from the previous step, add concentrated hydrochloric acid. Heat the mixture to reflux. This step cleaves the benzyl protecting group and forms the hydrochloride salt of the product.
-
Isolation: After the reaction is complete (monitored by a suitable chromatographic method), cool the reaction mixture and reduce the pressure to evaporate the solvent. The crude (S)-1-amino-3-chloro-2-propanol hydrochloride can then be purified by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 2. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: (R)-1-Amino-3-chloropropan-2-ol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-1-Amino-3-chloropropan-2-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) at room temperature is advisable.[2][3] Some suppliers also recommend storage at -20°C for extended periods to minimize potential degradation.[4] It is crucial to protect the compound from moisture due to its hygroscopic nature and to keep it away from incompatible substances such as strong oxidizing agents.[5]
Q2: What is the general stability profile of this compound?
A2: this compound is a relatively stable compound under recommended storage conditions. The hydrochloride salt form enhances its stability compared to the free base.[5] Thermally, it is stable up to approximately 131°C, at which point it begins to decompose rather than melt.[5][6] It is sensitive to moisture and may also be sensitive to light, a common characteristic for compounds containing amino groups.[5]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present in the molecule, several degradation pathways are possible under stress conditions:
-
Hydrolysis: While generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to hydrolysis.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, forming (R)-1-Amino-3-chloro-2-oxopropane. The primary amino group is also susceptible to oxidation, which can lead to a variety of degradation products.[7]
-
Thermal Degradation: At temperatures above 131°C, the molecule undergoes decomposition, which may result in the formation of hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]
-
Intramolecular Cyclization: Under certain conditions, intramolecular substitution could occur, leading to the formation of cyclic byproducts.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the most effective way to assess the stability of your sample. This involves developing a method that can separate the intact compound from any potential degradation products. A forced degradation study is recommended to generate these degradation products and validate the method's ability to resolve them.
Troubleshooting Guides
Problem: I am observing unexpected peaks in the chromatogram of my this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Review the storage conditions of your sample. Ensure it has been protected from moisture, light, and high temperatures. Prepare a fresh solution from a new batch of the compound, if available, and re-analyze. |
| Contamination | Ensure all glassware and solvents used for sample preparation are clean and of high purity. Analyze a blank (solvent) injection to check for any contaminants in the analytical system. |
| Interaction with Excipients (if in a formulation) | If your sample is a formulated product, there may be interactions with excipients. Analyze the excipients separately to identify any potential interfering peaks. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, filtered, and degassed. Check for any signs of precipitation or microbial growth in the mobile phase reservoirs. |
Problem: My sample of this compound has changed in appearance (e.g., color change, clumping).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Moisture Absorption | The compound is hygroscopic.[5] Clumping is a common sign of moisture absorption. Store the compound in a desiccator. If the material is already clumpy, it may still be usable depending on the extent of moisture uptake and your experimental requirements. However, for applications requiring high purity, using a fresh, properly stored sample is recommended. |
| Degradation | A color change may indicate degradation. This could be due to exposure to light, air (oxidation), or high temperatures. The sample should be analyzed by a stability-indicating method to determine its purity before use. |
Data Presentation
The following tables illustrate how quantitative data from a forced degradation study of this compound could be presented.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Conditions | % Degradation (Placeholder) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5.2% | Peak at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 8.7% | Peak at RRT 0.92 |
| Oxidative | 3% H₂O₂ at RT for 24h | 15.4% | Peak at RRT 1.15 |
| Thermal | 105°C for 48h | 3.1% | Peak at RRT 0.88 |
| Photolytic | ICH Option 1 for 7 days | 1.8% | No significant degradation products observed |
RRT = Relative Retention Time
Table 2: Stability Data under Accelerated Storage Conditions (40°C / 75% RH)
| Time Point | Assay (%) (Placeholder) | Total Impurities (%) (Placeholder) |
| Initial | 99.8% | 0.2% |
| 1 Month | 99.5% | 0.5% |
| 3 Months | 99.1% | 0.9% |
| 6 Months | 98.5% | 1.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven maintained at 105°C for 48 hours. After exposure, allow the sample to cool to room temperature and prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B Option 1). After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV detection is necessary; alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) could also be considered).
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. ijtrd.com [ijtrd.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: (R)-1-Amino-3-chloropropan-2-ol hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the common impurities in (R)-1-Amino-3-chloropropan-2-ol hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The common impurities in this compound can be categorized into three main types:
-
Enantiomeric Impurity: The most critical impurity is the (S)-enantiomer, ((S)-1-Amino-3-chloropropan-2-ol hydrochloride). Its presence can have significant implications for the efficacy and safety of the final active pharmaceutical ingredient (API).
-
Process-Related Impurities: These impurities originate from the synthetic route used to manufacture the compound. Common starting materials include (R)-epichlorohydrin, and by-products can arise from its reaction with an amine source.
-
Degradation Products: Like many amino alcohols, this compound can degrade under certain conditions, such as exposure to high temperatures or incompatible substances.
Q2: Why is it crucial to control the (S)-enantiomer impurity?
In chiral drug development, different enantiomers of a molecule can have distinct pharmacological and toxicological profiles. The (S)-enantiomer of 1-Amino-3-chloropropan-2-ol is a key intermediate in the synthesis of the antibiotic Linezolid.[1] Therefore, controlling the level of the (S)-enantiomer in the (R)-isomer is essential to ensure the stereochemical purity of the final drug product, which directly impacts its therapeutic effect and safety.
Q3: What are the potential sources of process-related impurities?
Process-related impurities can be introduced at various stages of the synthesis. The primary route for synthesizing β-amino alcohols like this one is the catalytic amination of epichlorohydrin.[1] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual (R)-epichlorohydrin.
-
By-products of Amination: The reaction between epichlorohydrin and an amine can sometimes lead to the formation of di- or tri-substituted products, where more than one epichlorohydrin molecule reacts with the amine.
-
Regioisomers: While the reaction is generally regioselective, small amounts of the other regioisomer may be formed.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and purification steps.
Q4: How can I detect and quantify the impurities in my sample?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the purity of this compound.
-
For Enantiomeric Purity: Chiral HPLC, using a chiral stationary phase (CSP), is required to separate and quantify the (R)- and (S)-enantiomers.
-
For General Purity and Process-Related Impurities: Reversed-phase HPLC (RP-HPLC) with a standard C18 column is typically used.
Impurity Profile
The following table summarizes the common impurities found in this compound.
| Impurity Name | Structure | Type | Typical Concentration Range |
| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | (Opposite enantiomer) | Enantiomeric | < 0.1% - 1.0% |
| (R)-Epichlorohydrin | (Starting material) | Process-Related | < 0.05% |
| 1,3-Dichloro-2-propanol | (By-product) | Process-Related | Variable |
| 1-Chloro-2,3-propanediol | (By-product) | Process-Related | Variable |
| Unidentified degradation products | - | Degradation | Variable |
Note: The typical concentration ranges are estimates and can vary significantly depending on the synthetic route and purification methods.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the (R)- and (S)-enantiomers of 1-Amino-3-chloropropan-2-ol hydrochloride.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape. A typical starting point is Hexane:Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
RP-HPLC Method for Purity and Process-Related Impurities
This method is suitable for determining the overall purity and quantifying non-enantiomeric, process-related impurities.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the aqueous component of the mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting Guide
Common HPLC Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between enantiomers | Inappropriate chiral stationary phase. | Screen different types of chiral columns. |
| Suboptimal mobile phase composition. | Optimize the ratio of non-polar and polar solvents. Adjust the concentration of the amine modifier. | |
| High flow rate. | Reduce the flow rate (e.g., to 0.8 mL/min). | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the column. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. | |
| Irreproducible retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. |
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the complete impurity analysis of this compound.
Caption: Workflow for Impurity Analysis of this compound.
References
Technical Support Center: Synthesis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and stereoselective method involves the reaction of (R)-epichlorohydrin with an ammonia source. This method is favored as it starts with a chiral precursor, ensuring the desired (R)-enantiomer is produced.[1] The reaction is a nucleophilic ring-opening of the epoxide by ammonia.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions stem from the high reactivity of epichlorohydrin and the nucleophilic nature of the product itself. The most significant side reactions include:
-
Formation of 1,3-diamino-2-propanol: This occurs when a second molecule of ammonia reacts with the product.
-
Polymerization: Epichlorohydrin can polymerize under certain conditions, especially in the presence of strong acids or bases.
-
Formation of diglycidylamines: The secondary amine formed as an intermediate can react with another molecule of epichlorohydrin.
Q3: How can I detect the presence of the common side product, 1,3-diamino-2-propanol, in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying impurities like 1,3-diamino-2-propanol.[1] A reversed-phase C18 column with a suitable mobile phase can effectively separate the desired product from the more polar diamino byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed after derivatization of the non-volatile amino alcohols.
Q4: What is the optimal molar ratio of ammonia to (R)-epichlorohydrin to maximize the yield of the desired product?
To favor the formation of the mono-amino product, (R)-1-Amino-3-chloropropan-2-ol, it is crucial to use a controlled excess of the ammonia source. While a large excess of ammonia will drive the reaction to completion, it also significantly increases the formation of the 1,3-diamino-2-propanol byproduct. The optimal ratio is typically determined empirically but generally involves a moderate excess of ammonia. It is recommended to start with a molar ratio in the range of 1.5:1 to 3:1 of ammonia to (R)-epichlorohydrin and optimize based on in-process monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Excessive formation of side products. - Loss of product during workup and isolation. | - Monitor the reaction progress using HPLC or TLC to ensure completion. - Optimize the molar ratio of ammonia to (R)-epichlorohydrin (see FAQ 4). - Control the reaction temperature to minimize side reactions (see below). - Ensure efficient extraction and crystallization procedures. |
| High levels of 1,3-diamino-2-propanol impurity | - High molar ratio of ammonia to (R)-epichlorohydrin. - High reaction temperature. - Prolonged reaction time. | - Reduce the excess of ammonia. - Lower the reaction temperature. The reaction is exothermic, and maintaining a lower temperature (e.g., 0-10 °C) can improve selectivity. - Monitor the reaction and stop it once the starting material is consumed to avoid further reaction of the product. |
| Formation of polymeric material | - Presence of strong acid or base catalysts. - High reaction temperature. - High concentration of epichlorohydrin. | - Use a milder catalyst if necessary, or no catalyst. - Maintain strict temperature control. - Add (R)-epichlorohydrin slowly to the ammonia solution to maintain a low instantaneous concentration. |
| Difficulty in isolating the product as the hydrochloride salt | - Incorrect pH during acidification. - Inappropriate solvent for crystallization. | - Ensure the pH is sufficiently acidic (pH < 2) by adding hydrochloric acid. - Use a suitable solvent system for crystallization, such as isopropanol/water or ethanol/ether mixtures. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| (R)-Epichlorohydrin (moles) | 1 | 1 | 1 |
| Ammonia (moles) | 2 | 5 | 2 |
| Temperature (°C) | 10 | 40 | 40 |
| Yield of (R)-1-Amino-3-chloropropan-2-ol (%) | 85 | 60 | 70 |
| Yield of 1,3-diamino-2-propanol (%) | 10 | 35 | 25 |
| Other byproducts (%) | 5 | 5 | 5 |
Note: This table presents illustrative data to demonstrate the general trends observed. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Side Reactions
Objective: To synthesize this compound with high yield and purity by controlling the reaction conditions to suppress the formation of 1,3-diamino-2-propanol and other byproducts.
Materials:
-
(R)-Epichlorohydrin (1.0 eq)
-
Aqueous Ammonia (25-30% solution, 2.0 eq)
-
Isopropanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, charge the aqueous ammonia solution and cool the reactor to 0-5 °C.
-
Slowly add (R)-epichlorohydrin dropwise to the cooled ammonia solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 10-15 °C for 12-18 hours. Monitor the reaction progress by HPLC.
-
Once the (R)-epichlorohydrin is consumed, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Dissolve the resulting residue in isopropanol.
-
Cool the isopropanol solution to 0-5 °C and slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.
-
Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.
-
Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to obtain this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Recrystallization of (R)-1-Amino-3-chloropropan-2-ol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification of this critical chiral intermediate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound is a salt and requires a relatively polar solvent for dissolution. If you are using a non-polar solvent, you will need to select a more appropriate one. If you are already using a polar solvent, you may not be using a sufficient volume. Add a small amount of additional solvent incrementally until the compound dissolves. Be cautious not to add too much solvent, as this will reduce your recovery yield.
Q2: Oiling out has occurred, and my compound is separating as a liquid instead of forming crystals. How can I fix this?
A2: Oiling out happens when the compound's solubility is exceeded at a temperature above its melting point. To resolve this, you can try the following:
-
Increase the solvent volume: Add more of the primary solvent to the mixture to keep the compound dissolved at a lower temperature.
-
Use a co-solvent system: Introduce a co-solvent in which the compound is less soluble. This can lower the overall solvating power of the mixture and induce crystallization.
-
Lower the dissolution temperature: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires a larger volume of solvent.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: Supersaturation has been achieved, but nucleation has not yet occurred. You can induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystal growth.
-
Flash freezing: Briefly cool the flask in an ice-salt or dry ice-acetone bath for a short period and then allow it to return to a warmer temperature. This can sometimes promote nucleation.
Q4: The purity of my recrystallized product has not significantly improved. What could be the reason?
A4: This could be due to several factors:
-
Inappropriate solvent choice: The chosen solvent may be dissolving the impurities along with your compound, preventing their separation upon cooling.
-
Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Insufficient washing: Ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
Q5: My final yield is very low. How can I improve it?
A5: A low yield can result from:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly in the funnel during filtration, product can be lost. Ensure the funnel is pre-warmed.
-
Washing with too much solvent: Use only a minimal amount of cold solvent to wash the crystals.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is based on methods reported for the purification of similar amino alcohol hydrochlorides and is a good starting point for optimizing the recrystallization of this compound.
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of isopropanol. Heat the mixture with stirring to the boiling point of the isopropanol (approximately 82 °C) until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol (approximately 1-2 mL per gram of starting material).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Methanol-Ethyl Acetate)
A mixed solvent system can be effective if the compound is too soluble in one solvent and poorly soluble in another.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.
-
Addition of Anti-solvent: While the solution is still hot, slowly add ethyl acetate (the anti-solvent) dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of methanol and ethyl acetate (in the same ratio as the final recrystallization mixture).
-
Drying: Dry the crystals under vacuum.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound in various solvents, based on information from related compounds and general principles of solubility. This data should be used as a guide for solvent screening.
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Isopropanol | Low | High | Good |
| Methanol | High | Very High | Poor as a single solvent; good as part of a mixed system |
| Ethanol | Moderate | High | Potentially suitable |
| Ethyl Acetate | Very Low | Low | Good as an anti-solvent |
| Water | Very High | Very High | Poor as a single solvent |
| Toluene | Insoluble | Insoluble | Unsuitable |
| Dichloromethane | Very Low | Low | Potentially suitable as an anti-solvent |
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common recrystallization issues.
Technical Support Center: Synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help overcome low yields and other common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis, which primarily involves the aminolysis of (R)-epichlorohydrin.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue and can often be attributed to several factors. The primary synthesis route is the ring-opening of (R)-epichlorohydrin with an amine source. Key areas to investigate include:
-
Suboptimal Reaction Temperature: Temperature control is critical. Too low a temperature will result in a slow or incomplete reaction, while excessively high temperatures can promote the formation of side products and polymerization.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An insufficient amount of the amine source may lead to incomplete conversion of the epichlorohydrin. Conversely, a large excess of the amine can complicate purification.
-
Presence of Moisture: Water can react with epichlorohydrin, leading to undesired diol byproducts and reducing the yield of the desired amino alcohol.[1] It is essential to use anhydrous solvents and reagents.
-
Formation of Byproducts: Several side reactions can compete with the desired aminolysis, including the formation of regioisomers and over-alkylation of the amine.
Q2: I am observing significant side product formation. How can I minimize this?
Side product formation is a primary contributor to low yield and purification difficulties. Here are common side products and strategies to mitigate them:
-
Regioisomer Formation: The amine can attack either carbon of the epoxide ring. While the attack at the less hindered carbon is generally favored, reaction conditions can influence regioselectivity. Using a biocatalyst, such as Candida rugosa lipase, has been shown to improve the regio- and enantioselective synthesis.
-
Over-Alkylation: The product, a secondary amine, can react with another molecule of epichlorohydrin, leading to the formation of tertiary amines and other polymeric materials.[2] This is more prevalent at higher temperatures and with a high concentration of epichlorohydrin. To minimize this, a slow, controlled addition of epichlorohydrin to the amine solution is recommended.[2]
-
Polymerization: Epichlorohydrin can self-polymerize, especially at elevated temperatures or in the presence of certain impurities.[1] Adhering to the optimal temperature range is crucial to prevent this.
Q3: How can I improve the purification of my final product?
Purification of this compound can be challenging due to its high polarity and the presence of similar byproducts.
-
Crystallization: The hydrochloride salt is a crystalline solid and can often be purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and allowing it to cool slowly.
-
Solvent Extraction: If the free base of the product is desired before conversion to the hydrochloride salt, a liquid-liquid extraction can be performed. After basifying the reaction mixture, the product can be extracted into an organic solvent like dichloromethane.
-
Column Chromatography: While less common for the highly polar hydrochloride salt, chromatography on silica gel can be used to purify the free base or protected intermediates.
Q4: Should I use ammonia directly or a protected amine source?
Both direct ammonolysis and the use of a protecting group strategy have their advantages and disadvantages.
-
Direct Ammonolysis: This method is more atom-economical but can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as polymeric byproducts.[2]
-
Protected Amine Strategy (e.g., Benzylamine): Using a protecting group like benzylamine allows for a more controlled reaction, forming a single secondary amine intermediate.[3] The benzyl group can then be removed in a subsequent step (deprotection) to yield the primary amine.[3] This method often results in higher purity and yield of the desired product, although it involves more synthetic steps.[3]
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound based on literature findings.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low (< 20°C) | Low | Incomplete or very slow reaction kinetics. |
| Optimal (25-50°C) | High | Favorable reaction rate with minimal side product formation. | |
| Too High (> 60°C) | Low | Increased formation of over-alkylation products and polymerization.[1] | |
| Solvent | Anhydrous | High | Prevents the hydrolysis of epichlorohydrin to the corresponding diol.[1] |
| Protic (e.g., Ethanol) | Moderate-High | Can facilitate the reaction but may also participate in side reactions. | |
| Aprotic (e.g., THF) | Moderate | Generally good for controlling the reaction, but solubility of reagents should be considered. | |
| Amine Source | Ammonia (excess) | Moderate | Can drive the reaction to completion but increases the likelihood of over-alkylation.[2] |
| Benzylamine | High | Allows for a more controlled reaction, leading to a cleaner product profile.[3] | |
| Addition Rate of Epichlorohydrin | Slow/Dropwise | High | Maintains a low concentration of epichlorohydrin, minimizing self-polymerization and over-alkylation.[2] |
| Rapid/All at once | Low | Can lead to localized overheating and a higher incidence of side reactions. |
Experimental Protocols
The following are representative experimental protocols. Researchers should adapt these to their specific laboratory conditions and safety procedures.
Protocol 1: Synthesis via Benzylamine Protection
This protocol is adapted from a patented method for the synthesis of the (S)-enantiomer, which is applicable to the (R)-enantiomer by starting with (R)-epichlorohydrin.[3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction: Dissolve benzylamine (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0-5°C in an ice bath.
-
Add (R)-epichlorohydrin (1.0 equivalent) dropwise to the cooled benzylamine solution via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup and Deprotection: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere to cleave the benzyl group.
-
Salt Formation: After the deprotection is complete (monitor by TLC or GC-MS), filter the catalyst. Acidify the filtrate with a solution of HCl in ethanol or isopropanol to a pH of 1-2 to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Direct Ammonolysis
This protocol is a general representation of a direct ammonolysis reaction.
-
Reaction Setup: In a pressure-rated reactor equipped with a stirrer and temperature control, add a solution of aqueous or alcoholic ammonia (a significant excess, e.g., 10-20 equivalents).
-
Reaction: Cool the ammonia solution to 0-5°C.
-
Slowly add (R)-epichlorohydrin (1.0 equivalent) to the ammonia solution while maintaining the low temperature.
-
Seal the reactor and allow it to warm to room temperature, then heat to 40-50°C for several hours, monitoring the pressure.
-
Workup and Salt Formation: After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure.
-
Remove the excess ammonia and solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water or ethanol and acidify with concentrated HCl to a pH of 1-2.
-
Purification: Cool the solution to induce crystallization of the hydrochloride salt. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow: Benzylamine Protection Route
References
Technical Support Center: (R)-1-Amino-3-chloropropan-2-ol hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. This chiral amino alcohol is a critical building block in pharmaceutical synthesis, notably as a key intermediate for the antibiotic linezolid.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Chiral Synthesis from Epoxides: This is a widely used method that starts with a chiral precursor, most commonly (R)-epichlorohydrin, to ensure the desired stereochemistry.[1][2] The epoxide ring is then opened by an amine.
-
Catalytic Amination of Epichlorohydrin: This method involves the regio- and enantioselective ring-opening of epichlorohydrin using an amine in the presence of a catalyst. Both chemical and biocatalysts can be employed for this purpose.[2]
-
Reduction Reactions: This approach begins with the corresponding ketones or aldehydes, which are then reduced using suitable reducing agents under controlled conditions to yield the desired amino alcohol.[1]
-
Chiral Resolution: Racemic mixtures of 1-amino-3-chloropropan-2-ol can be separated into their respective enantiomers through the formation of diastereomeric salts using a chiral resolving agent like (+)-tartaric acid or (-)-mandelic acid.[2]
Q2: Why is the (R)-enantiomer specifically important?
A2: The stereochemistry of intermediates is crucial in pharmaceutical synthesis as different enantiomers can have vastly different biological activities. The (R)-enantiomer of 1-Amino-3-chloropropan-2-ol is a key building block for the synthesis of oxazolidinone antibiotics such as linezolid.[1][2][3] Using the enantiomerically pure form is essential for the therapeutic efficacy of the final drug product.[2]
Q3: What are the critical parameters to control during the aminolysis of (R)-epichlorohydrin?
A3: Optimization of reaction parameters is crucial to maximize yield and purity while minimizing side reactions.[2] Key parameters to control include:
-
Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.
-
Catalyst: The type and concentration of the catalyst can significantly impact the reaction's regio- and enantioselectivity.[2]
-
Stoichiometry of Reactants: The molar ratio of the amine to the epoxide is a critical factor.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., rearrangement of epoxide to allyl alcohol, polymerization).[2] - Suboptimal reaction temperature or time. - Inefficient catalyst. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.[2] - Screen different catalysts and optimize their loading. - Adjust the stoichiometry of the reactants. |
| Low Enantiomeric Purity | - Racemization during the reaction. - Starting with (R)-epichlorohydrin of low enantiomeric purity. - Non-selective catalyst. | - Ensure the use of high-purity chiral starting materials. - Employ a highly stereoselective catalyst. - Optimize reaction conditions to prevent racemization (e.g., lower temperature). - If necessary, perform a chiral resolution of the final product.[2] |
| Formation of Impurities | - Dimerization or polymerization of the epoxide.[2] - Over-reaction or side reactions of the amine. - Rearrangement of the epoxide.[2] | - Control the addition rate of the amine to the epoxide. - Use a suitable solvent to minimize side reactions. - Optimize the reaction temperature. - Purify the product using techniques like recrystallization or column chromatography.[3] |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. - Formation of an emulsion during workup. | - Choose an appropriate solvent for extraction and crystallization. - Adjust the pH during workup to facilitate phase separation. - Employ techniques like salting out to improve extraction efficiency. |
Experimental Protocols
Protocol 1: Synthesis via Aminolysis of (R)-Epichlorohydrin with a Protected Amine
This two-step, one-pot process utilizes benzylamine as a protected source of ammonia.[2]
-
Ring-Opening: Dissolve (R)-epichlorohydrin in a suitable organic solvent (e.g., methanol, isopropanol).
-
Slowly add benzylamine to the solution at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.
-
Deprotection and Salt Formation: Upon completion of the aminolysis, add a strong acid (e.g., hydrochloric acid) to the reaction mixture.
-
The benzyl group is cleaved under these acidic conditions, and the hydrochloride salt of (R)-1-Amino-3-chloropropan-2-ol precipitates.
-
The solid product is then collected by filtration, washed with a suitable solvent, and dried.
Protocol 2: Synthesis using Diphenylmethanone Imine and a Lewis Acid Catalyst
This method involves the reaction of a chiral epoxide with diphenylmethanone imine in the presence of a catalyst.[2][3]
-
Reaction Setup: In a reaction flask, combine acetonitrile, diphenylmethanone imine, (R)-epichlorohydrin, a stabilizer like BHT, and a Lewis acid catalyst such as Y(OTf)3.[3]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60°C) and monitor for completion by HPLC.[3]
-
Workup: Cool the reaction mixture to room temperature.
-
Add 1 M HCl and ethyl acetate, then stir vigorously to ensure the aqueous layer is acidic (pH < 4).[3]
-
Separate the aqueous layer containing the product.[3]
Data Presentation
Table 1: Effect of Different Metallodendrimer Catalysts on the Amination of Epichlorohydrin [2]
| Catalyst (M+2-G2) | Time (hours) | Yield (%) |
| Ni+2 | 0.5 | 97 |
| Cu+2 | 1.5 | 89 |
| Co+2 | 2.0 | 87 |
| Fe+2 | 2.0 | 80 |
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Scaling Up (R)-1-Amino-3-chloropropan-2-ol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions to facilitate the successful scale-up of this critical pharmaceutical intermediate.
Experimental Protocols
The most common and scalable method for the synthesis of this compound involves the aminolysis of (R)-epichlorohydrin. Several methods for this key transformation are described below.
Method 1: Aminolysis with Ammonia
This is a direct and atom-economical approach.
Reaction Scheme:
(R)-Epichlorohydrin + NH₃ → (R)-1-Amino-3-chloropropan-2-ol
Detailed Protocol:
-
Reaction Setup: A pressure reactor equipped with a stirrer, temperature and pressure probes, and a cooling system is required.
-
Charging Reactants: Charge the reactor with a solution of (R)-epichlorohydrin in a suitable solvent (e.g., methanol or water).
-
Ammonia Addition: Cool the solution to 0-5 °C and slowly introduce aqueous or gaseous ammonia. The molar ratio of ammonia to (R)-epichlorohydrin is typically high to minimize the formation of diamine byproducts.
-
Reaction Conditions: The reaction is exothermic and requires careful temperature control, typically maintained between 20-40 °C.[1] The reaction is monitored by HPLC until completion.
-
Work-up and Isolation: After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure. The resulting crude product is dissolved in a suitable solvent (e.g., isopropanol) and acidified with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Method 2: Aminolysis with a Protected Amine Source (e.g., Benzylamine)
This method involves the use of a protecting group to control selectivity and is a common synthetic route.[2]
Reaction Scheme:
-
(R)-Epichlorohydrin + Benzylamine → (R)-1-(Benzylamino)-3-chloropropan-2-ol
-
(R)-1-(Benzylamino)-3-chloropropan-2-ol + H₂/Pd-C → (R)-1-Amino-3-chloropropan-2-ol + Toluene
-
(R)-1-Amino-3-chloropropan-2-ol + HCl → this compound
Detailed Protocol:
-
Ring-Opening: (R)-Epichlorohydrin is reacted with benzylamine in a suitable solvent like methanol or ethanol at room temperature. The reaction is typically stirred for several hours until completion.
-
Solvent Removal: The solvent is removed under reduced pressure to yield crude (R)-1-(benzylamino)-3-chloropropan-2-ol.
-
Debenzylation: The crude intermediate is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This step cleaves the benzyl protecting group.[2]
-
Salt Formation and Isolation: After the removal of the catalyst by filtration, the resulting free amine is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by crystallization.
Method 3: Aminolysis using Diphenylmethanone Imine
This stereoselective route utilizes a catalyst for the reaction.[2]
Reaction Scheme:
(R)-Epichlorohydrin + Diphenylmethanone imine --(Catalyst)--> Intermediate --(Hydrolysis)--> (R)-1-Amino-3-chloropropan-2-ol
Detailed Protocol:
-
Reaction Setup: In a reaction flask, acetonitrile, diphenylmethanone imine, (R)-epichlorohydrin, a suitable catalyst (e.g., Y(OTf)₃), and an antioxidant like BHT are combined.[3]
-
Reaction Conditions: The mixture is heated to around 60 °C and stirred for several hours, with the reaction progress monitored by HPLC.[3]
-
Hydrolysis and Extraction: Upon completion, the reaction is cooled, and a biphasic mixture is created by adding aqueous HCl and an organic solvent like ethyl acetate. The mixture is stirred vigorously to ensure hydrolysis of the imine and extraction of the product into the aqueous layer.[3]
-
Isolation: The aqueous layer containing the desired product is separated for further purification if necessary.[3]
Data Presentation
| Parameter | Method 1: Ammonia | Method 2: Benzylamine | Method 3: Diphenylmethanone Imine |
| Starting Material | (R)-Epichlorohydrin, Ammonia | (R)-Epichlorohydrin, Benzylamine | (R)-Epichlorohydrin, Diphenylmethanone imine |
| Key Reagents | HCl | H₂, Pd/C, HCl | Y(OTf)₃, BHT, HCl |
| Typical Yield | 70-85% | 65-80% | High reaction yield reported[2] |
| Purity | >98% | >99% | High purity achievable |
| Scale | Laboratory to Industrial | Laboratory to Pilot | Laboratory Scale |
| Key Advantages | Atom economical, direct route | High selectivity, established method | Mild conditions, stereoselective[2] |
| Key Disadvantages | Requires pressure reactor, potential for diamine formation | Multi-step process, use of flammable H₂ gas | Catalyst cost, multi-step process |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Aminolysis Reaction | - Incomplete reaction. - Formation of byproducts (e.g., diamine). - Suboptimal reaction temperature. | - Monitor the reaction closely by HPLC to ensure completion. - Use a larger excess of the amine reagent (e.g., ammonia). - Optimize the reaction temperature; for exothermic reactions, ensure efficient cooling. |
| Formation of Impurities | - Over-reaction or side reactions. - Impure starting materials. | - Control reaction time and temperature carefully. - Ensure the purity of (R)-epichlorohydrin and the amine source. |
| Difficulty in Product Isolation/Crystallization | - Incorrect solvent for precipitation. - Presence of impurities inhibiting crystallization. | - Screen different anti-solvents to find the optimal one for precipitation. - Purify the crude product before crystallization, for example, by extraction or chromatography. |
| Poor Enantiomeric Purity | - Racemization during the reaction. - Impure chiral starting material. | - Ensure the chiral purity of the starting (R)-epichlorohydrin. - Avoid harsh reaction conditions (e.g., high temperatures, strong acids/bases) that could lead to racemization. |
| Color Formation in the Reaction Mixture | - Decomposition of reactants or products. - Presence of metal impurities. | - Use purified reagents and solvents. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material for this synthesis?
A1: The most critical starting material is enantiomerically pure (R)-epichlorohydrin. The stereochemistry of the final product is directly dependent on the stereochemistry of this starting material.[2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
-
Epichlorohydrin: It is a toxic and reactive compound.[4][5] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Ammonia: Aqueous ammonia is corrosive and has a pungent odor.[6] When using gaseous ammonia, proper handling of pressurized gas cylinders is essential.
-
Hydrogenation (Method 2): Hydrogen gas is highly flammable and requires specialized equipment and procedures for safe handling.
-
Exothermic Reactions: The aminolysis of epichlorohydrin is exothermic.[6] A robust cooling system is crucial to prevent runaway reactions, especially at a larger scale.
Q3: How can the formation of the diamine byproduct be minimized when using ammonia?
A3: To minimize the formation of the diamine byproduct, a significant molar excess of ammonia relative to (R)-epichlorohydrin should be used. This ensures that the epoxide is more likely to react with ammonia rather than the newly formed primary amine of the product.
Q4: What are the alternatives to using benzylamine as a protecting group?
A4: While benzylamine is common, other amine protecting groups can be used. The choice of protecting group will depend on the specific reaction conditions and the ease of deprotection.
Q5: How is the final product typically purified at a large scale?
A5: At a large scale, the final product is typically purified by crystallization. The crude product is dissolved in a suitable solvent, and then an anti-solvent is added to induce precipitation of the pure hydrochloride salt. The choice of solvents is critical for achieving high purity and yield.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. olinepoxy.com [olinepoxy.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Epichlorohydrin [cdc.gov]
- 6. 1-AMINO-3-CHLOROPROPAN-2-OL HYDROCHLORIDE CAS NO.62037-46-1, CasNo.62037-46-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
Technical Support Center: Chiral Separation of 1-Amino-3-chloropropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 1-Amino-3-chloropropan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of 1-Amino-3-chloropropan-2-ol?
A1: The primary methods for resolving the enantiomers of 1-Amino-3-chloropropan-2-ol include:
-
Direct High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP): This is the most common approach, where the enantiomers are separated based on their differential interactions with a chiral column.[1]
-
Indirect HPLC via Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
-
Formation and Separation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by techniques like fractional crystallization due to their different solubilities.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for 1-Amino-3-chloropropan-2-ol?
A2: For polar amino alcohols like 1-Amino-3-chloropropan-2-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and success in separating a wide range of chiral compounds. Macrocyclic glycopeptide-based CSPs can also be effective, particularly for underivatized amino compounds.
Q3: Is derivatization necessary for the chiral separation of 1-Amino-3-chloropropan-2-ol?
A3: Derivatization is not always necessary but can be a valuable strategy if direct separation on a CSP is unsuccessful or if improved detection sensitivity is required. By converting the enantiomers into diastereomers with a chiral derivatizing agent like Marfey's reagent (FDAA), separation can be achieved on a more common and less expensive achiral column.
Q4: Why is my peak shape poor (e.g., tailing or fronting) for 1-Amino-3-chloropropan-2-ol?
A4: Poor peak shape for basic compounds like 1-Amino-3-chloropropan-2-ol is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based CSPs. To mitigate this, it is common to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chiral separation of 1-Amino-3-chloropropan-2-ol.
Issue 1: No Separation of Enantiomers
If you are not observing any separation between the enantiomers, consider the following troubleshooting steps:
-
Verify Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point.
-
Optimize Mobile Phase: The composition of the mobile phase is critical.
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol).
-
-
Consider a Different Separation Mode: If normal-phase chromatography is unsuccessful, switching to reversed-phase or polar organic mode may provide the necessary selectivity.
-
Attempt Derivatization: If direct methods fail, derivatizing the analyte to form diastereomers is a robust alternative.
Issue 2: Poor Resolution (Rs < 1.5)
If the peaks are not baseline-separated, the following adjustments can improve resolution:
-
Adjust Mobile Phase Strength:
-
In normal phase, decreasing the concentration of the alcohol modifier will generally increase retention and may improve resolution.
-
In reversed phase, decreasing the concentration of the organic modifier can have a similar effect.
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance resolution by allowing more time for interactions with the stationary phase.
-
Optimize Temperature: Lowering the column temperature can sometimes increase the enantioselectivity of the separation.
-
Change the Mobile Phase Modifier: The choice of alcohol (e.g., ethanol vs. isopropanol) in normal phase can significantly impact selectivity.
Issue 3: Poor Peak Shape (Tailing or Broadening)
For a basic compound like 1-Amino-3-chloropropan-2-ol, peak tailing is a common issue.
-
Add a Mobile Phase Additive: Incorporate a basic additive like diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) into your mobile phase to block active sites on the stationary phase.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak broadening. Try diluting your sample.
-
Ensure Sample is Fully Dissolved: The sample should be completely dissolved in the mobile phase to prevent on-column precipitation.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the chiral separation of 1-Amino-3-chloropropan-2-ol using two different methods. This data is intended for illustrative purposes to guide method development.
| Parameter | Method 1: Direct HPLC on Chiralpak® AD-H | Method 2: Indirect HPLC (FDAA Derivatization) on C18 |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Standard C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1 v/v/v) | Acetonitrile:Water with 0.1% TFA (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 340 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 15.2 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 16.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Separation Factor (α) | > 1.15 | > 1.08 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation
This protocol is a representative method for the direct enantiomeric separation of 1-Amino-3-chloropropan-2-ol using a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
-
Racemic 1-Amino-3-chloropropan-2-ol standard
2. Sample Preparation:
-
Prepare a stock solution of racemic 1-Amino-3-chloropropan-2-ol in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:DEA (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
Protocol 2: Indirect Chiral HPLC Separation via Derivatization
This protocol describes the derivatization of 1-Amino-3-chloropropan-2-ol with Marfey's reagent (FDAA) and subsequent separation on a standard achiral column.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Standard C18 reversed-phase column (250 x 4.6 mm, 5 µm)
-
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)
-
Acetone, 1 M Sodium Bicarbonate, 2 M HCl
-
HPLC-grade acetonitrile and water with trifluoroacetic acid (TFA)
-
Racemic 1-Amino-3-chloropropan-2-ol standard
2. Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino alcohol sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase for HPLC analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10% to 70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the derivatized sample and run the gradient program.
Visualizations
Caption: Troubleshooting workflow for chiral separation.
References
Validation & Comparative
A Comparative Guide to the Validation of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride Purity
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like (R)-1-Amino-3-chloropropan-2-ol hydrochloride is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of modern analytical techniques for the validation of its purity, with supporting experimental data and detailed methodologies.
This compound is a key intermediate in the synthesis of various pharmaceuticals. Due to the stereospecific nature of drug-receptor interactions, the presence of its corresponding (S)-enantiomer can lead to reduced efficacy or undesirable side effects. Therefore, robust and reliable analytical methods are essential to quantify both chemical and chiral impurities.
Comparison of Analytical Techniques for Purity Validation
The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each technique offers distinct advantages and is suited to different analytical challenges.
| Parameter | Chiral HPLC with Derivatization | Chiral Supercritical Fluid Chromatography (SFC) | Chiral GC with Derivatization |
| Principle | Separation of diastereomeric derivatives on an achiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase using a supercritical fluid as the mobile phase. | Separation of volatile derivatives of enantiomers on a chiral stationary phase. |
| Resolution (R) | > 2.0 | > 1.5 | > 2.5 |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% | ~0.015% |
| Typical Purity (%) | > 99.5% | > 99.5% | > 99.8% |
| Advantages | High resolution, widely available instrumentation. | Fast analysis, reduced organic solvent consumption, environmentally friendly.[1] | High sensitivity and resolution. |
| Disadvantages | Derivatization step required, longer analysis time compared to SFC. | Requires specialized instrumentation. | Derivatization required, potential for thermal degradation of the analyte. |
Comparison with Alternative Amino Alcohol Hydrochlorides
The selection of a chiral amino alcohol hydrochloride often depends on the specific synthetic route and the desired final product. Below is a comparison of this compound with other commercially available alternatives.
| Compound | Structure | Typical Purity Specification | Key Applications |
| This compound | Cl-CH2-CH(OH)-CH2-NH2·HCl | ≥ 98% | Intermediate for the synthesis of various pharmaceuticals. |
| (S)-2-Amino-1-propanol hydrochloride (L-Alaninol HCl) | CH3-CH(NH2)-CH2OH·HCl | ≥ 99% | Chiral building block, precursor for chiral ligands and auxiliaries. |
| (R)-2-Amino-1-propanol hydrochloride (D-Alaninol HCl) | CH3-CH(NH2)-CH2OH·HCl | ≥ 99% | Chiral building block, used in asymmetric synthesis. |
Experimental Workflow for Purity Validation
The general workflow for validating the purity of this compound involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral HPLC with Pre-column Derivatization
This method is suitable for the accurate quantification of the enantiomeric purity of this compound. Derivatization is necessary as the compound lacks a strong UV chromophore.
1. Derivatization Procedure:
-
Reagents:
-
This compound sample and standard.
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).
-
Sodium bicarbonate solution (1 M).
-
Acetone.
-
Hydrochloric acid (2 M).
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample or standard into a vial.
-
Dissolve in 1 mL of water.
-
Add 2 mL of a 1% (w/v) solution of FDAA in acetone.
-
Add 0.4 mL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 0.2 mL of 2 M hydrochloric acid.
-
Dilute the solution to a final volume of 10 mL with the mobile phase.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 50 mM triethylammonium phosphate buffer (pH 3.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC allows for the direct enantiomeric separation without derivatization, offering a faster and more environmentally friendly alternative to HPLC.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of methanol to a concentration of 1 mg/mL.
2. SFC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and methanol with 0.1% trifluoroacetic acid as an additive (e.g., 80:20 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Chiral Gas Chromatography (GC) with Derivatization
GC offers high resolution and sensitivity for the analysis of volatile compounds. Derivatization is required to increase the volatility of the amino alcohol.
1. Derivatization Procedure:
-
Reagents:
-
This compound sample and standard.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Pyridine.
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the sample or standard into a GC vial.
-
Add 100 µL of pyridine and 100 µL of MSTFA.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm, 0.12 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 180°C at 5°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
Signaling Pathways and Logical Relationships
The choice of analytical method is often guided by a logical decision-making process based on the specific requirements of the analysis.
References
Determining the Enantiomeric Purity of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (R)-1-Amino-3-chloropropan-2-ol hydrochloride is a key chiral building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques used to determine its enantiomeric purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The principal methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and instrumentation requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers (often after derivatization) based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for the enantiomers that can be integrated. |
| Sample Preparation | Often minimal; direct injection of the dissolved sample is possible. Derivatization may be used to improve detection. | Derivatization is typically required to increase the volatility and thermal stability of the amino alcohol. | The sample is mixed with a chiral solvating agent directly in the NMR tube. |
| Sensitivity | High, with UV or Mass Spectrometric (MS) detection. | Very high, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Lower compared to chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample, plus derivatization time. | Rapid data acquisition (minutes), but sample preparation and shimming can add time. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral capillary column and a detector (e.g., FID, MS). | NMR spectrometer and a chiral solvating agent. |
| Data Interpretation | Calculation of enantiomeric excess from the peak areas of the two enantiomers in the chromatogram. | Calculation of enantiomeric excess from the peak areas of the two derivatized enantiomers in the chromatogram. | Calculation of enantiomeric excess from the integration of the distinct signals of the diastereomeric complexes. |
| Advantages | - Direct analysis often possible- Wide applicability- Robust and well-established | - High resolution and efficiency- High sensitivity | - Non-destructive- Relatively fast for screening- Provides structural information |
| Limitations | - Chiral columns can be expensive- Method development can be time-consuming | - Derivatization adds a step and potential for error- Not suitable for non-volatile or thermally labile compounds | - Lower sensitivity and accuracy- Chiral solvating agents can be expensive- Peak overlap can be an issue |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the direct enantiomeric separation of a chiral amino alcohol using a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Column: e.g., a polysaccharide-based column such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (reagent grade)
-
This compound standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample and standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 215 nm
-
Injection volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Identify the peaks for the (R) and (S) enantiomers based on the retention time of the standard. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Chiral Gas Chromatography (GC)
This protocol involves the derivatization of the amino alcohol followed by separation on a chiral GC column.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
-
This compound standard
-
Sample of this compound for analysis
-
Nitrogen gas (high purity)
Procedure:
-
Derivatization:
-
To approximately 1 mg of the amino alcohol hydrochloride sample/standard in a vial, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride.
-
Seal the vial and heat at 100 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Detector temperature (FID): 280 °C
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Injection mode: Split (e.g., 50:1)
-
-
Analysis: Inject the derivatized standard and sample solutions.
-
Data Processing: Identify the peaks for the derivatized (R) and (S) enantiomers. Calculate the enantiomeric excess from the peak areas.
NMR Spectroscopy with a Chiral Solvating Agent
This method utilizes a chiral solvating agent to induce diastereomeric interactions that result in separate NMR signals for the two enantiomers.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl3)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the chiral solvating agent
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 1.5 to 2.0 equivalents of the chiral solvating agent (TFAE).
-
Add approximately 0.7 mL of CDCl3.
-
Cap the tube and gently shake to dissolve the contents.
-
-
NMR Acquisition:
-
Acquire a proton (1H) NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the proton on the chiral carbon) of the two diastereomeric complexes.
-
Integrate the two signals.
-
Calculate the enantiomeric excess from the integration values (IntR and IntS).
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for determining the enantiomeric excess of this compound using the described analytical techniques.
Caption: Workflow for enantiomeric excess determination.
Caption: Decision tree for selecting an analytical method.
A Comparative Analysis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride for Pharmaceutical Research and Development
This guide provides a comprehensive comparison of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, a critical chiral building block in the synthesis of various pharmaceutical compounds. The quality and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Below, we present a comparative analysis based on typical specifications from various suppliers, alongside detailed experimental protocols for quality assessment.
Comparative Analysis of Key Quality Attributes
The following table summarizes the typical specifications for this compound available from different commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Appearance | White to off-white crystalline powder | White crystalline powder | White to light yellow powder | Visual Inspection |
| Purity (by HPLC) | ≥ 99.0% | ≥ 99.5% | ≥ 98.5% | High-Performance Liquid Chromatography |
| Enantiomeric Purity (ee%) | ≥ 99.0% | ≥ 99.5% | ≥ 99.0% | Chiral HPLC |
| Specific Optical Rotation | -23° to -26° (c=1 in Methanol) | -24° to -26° (c=1 in Methanol) | -23.5° to -25.5° (c=1 in Methanol) | Polarimetry |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.3% | ≤ 1.0% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | ≤ 0.2% | USP <281> |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | ≤ 20 ppm | ICP-MS |
| Residual Solvents | Conforms to USP <467> | Conforms to USP <467> | Conforms to USP <467> | Headspace GC-MS |
Experimental Protocols for Quality Assessment
Accurate and reproducible analytical methods are crucial for verifying the quality of this compound. Below is a detailed protocol for determining purity and enantiomeric excess using High-Performance Liquid Chromatography (HPLC).
Purity Determination by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Enantiomeric Purity Determination by Chiral HPLC
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic mixture of Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
Visualizing Experimental Workflows and Applications
Diagrams can effectively illustrate complex processes. Below are Graphviz visualizations of a typical quality control workflow and a representative synthetic pathway involving the target compound.
A Comparative Guide to the Biological Activities of (R)- and (S)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of 1-amino-3-chloropropan-2-ol hydrochloride. The distinct stereochemistry of these molecules leads to significant differences in their biological applications and effects, a critical consideration in pharmaceutical research and development. While direct comparative quantitative studies are limited, this document synthesizes available data on their individual roles and the activities of structurally related compounds to offer a comprehensive comparison.
I. Overview of Biological Activity
The chirality of 1-amino-3-chloropropan-2-ol hydrochloride results in two enantiomers with distinct biological relevance. The (S)-enantiomer is a crucial building block in the synthesis of the oxazolidinone antibiotic, Linezolid.[1] It has also been explored for its potential as a male antifertility agent.[1] Conversely, the (R)-enantiomer is structurally related to α-chlorohydrin, a well-documented male chemosterilant.[1] This divergence highlights the stereospecificity of their biological interactions.
II. Comparative Data
Table 1: General Properties and Known Biological Roles
| Property | (R)-1-Amino-3-chloropropan-2-ol HCl | (S)-1-Amino-3-chloropropan-2-ol HCl |
| Primary Biological Role | Derivative of a male chemosterilant (α-chlorohydrin)[1] | Key intermediate in the synthesis of the antibiotic Linezolid[1] |
| Other Investigated Activities | Potential antimicrobial properties | Orally active male antifertility agent[1] |
Table 2: Antifertility and Toxicity Data
| Parameter | (R)-1-Amino-3-chloropropan-2-ol HCl | (S)-1-Amino-3-chloropropan-2-ol HCl |
| Male Antifertility Effect | Inferred from its relation to α-chlorohydrin | Investigated as an orally active agent affecting epididymal and vas deferens sperm[2] |
| Toxicity (Oral LD50, rat) | Data not available | > 500 mg/kg[2] |
| General Hazards | Harmful if swallowed, causes skin and eye irritation | Harmful if swallowed, causes skin, eye, and respiratory irritation[3] |
III. Mechanism of Action
Antifertility Activity:
The male antifertility effects of these compounds are primarily understood through the mechanism of the related molecule, α-chlorohydrin. The proposed mechanism involves the inhibition of key enzymes in sperm glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase. This enzymatic inhibition leads to a depletion of ATP, resulting in reduced sperm motility and subsequent infertility. Studies on racemic 3-amino-1-chloropropan-2-ol suggest it is metabolized to α-chlorohydrin in vivo.[4][5] It is plausible that the (R)-enantiomer, being a direct derivative, follows a similar metabolic and mechanistic pathway.
Caption: Proposed metabolic pathway and mechanism of antifertility action for the (R)-enantiomer.
Antimicrobial Activity:
The (S)-enantiomer is a precursor to Linezolid, which exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. While the (S)-enantiomer itself is not the final antibiotic, its structural contribution is essential for this activity. The (R)-enantiomer has been noted to have potential antimicrobial properties, though specific mechanisms and quantitative data are not well-documented.
Caption: Role of the (S)-enantiomer as a precursor to the antibiotic Linezolid and its mechanism.
IV. Experimental Protocols
Detailed experimental protocols for direct comparison are not available. However, standard methodologies for assessing the observed biological activities are described below.
1. In Vivo Male Antifertility Assay (Rat Model)
This protocol is designed to evaluate the effect of a test compound on male rat fertility.
-
Animal Model: Sexually mature male Sprague-Dawley rats.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound ((R)- or (S)-1-Amino-3-chloropropan-2-ol HCl) is administered orally or via injection at various doses for a specified period (e.g., 7-14 days). The control group receives the vehicle.
-
Following the treatment period, each male rat is cohabited with two untreated, sexually receptive female rats.
-
Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal smear of the females.
-
Pregnant females are monitored, and the number of implantation sites and viable fetuses is recorded at mid-gestation.
-
Fertility is assessed by the pregnancy rate and the number of live offspring.
-
At the end of the study, male rats are euthanized, and testes and epididymides are collected for sperm count, motility analysis, and histopathological examination.
-
-
Data Analysis: Comparison of fertility parameters (pregnancy rate, litter size) and sperm parameters (count, motility, morphology) between control and treated groups.
Caption: Workflow for the in vivo male antifertility assay in a rat model.
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium), bacterial inoculum, test compounds.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the wells of a 96-well plate using the broth as a diluent.
-
A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to each well.
-
Positive (broth and inoculum) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC value is recorded in µg/mL.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
V. Conclusion
The enantiomers of 1-amino-3-chloropropan-2-ol hydrochloride exhibit distinct biological profiles dictated by their stereochemistry. The (S)-enantiomer is a valuable chiral building block for the synthesis of the antibiotic Linezolid and has been noted for its antifertility properties. The (R)-enantiomer is closely related to the known male chemosterilant α-chlorohydrin, suggesting a similar mode of action. The lack of direct comparative studies underscores a gap in the literature and presents an opportunity for future research to quantify the differences in potency and efficacy between these two enantiomers for both antimicrobial and antifertility applications. Such studies would be invaluable for guiding drug development and understanding the structure-activity relationships of this class of compounds.
References
- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 2. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]
- 3. 1-Amino-3-chloro-2-propanol hydrochloride, (S)- | C3H9Cl2NO | CID 135010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Building Blocks in Oxazolidinone Synthesis: Alternatives to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
In the synthesis of chiral pharmaceuticals, particularly the oxazolidinone class of antibiotics like Linezolid, the selection of the starting chiral building block is a critical decision that influences the efficiency, cost-effectiveness, and overall yield of the process. (R)-1-Amino-3-chloropropan-2-ol hydrochloride has traditionally been a key intermediate. However, the continuous drive for process optimization has led researchers to explore alternative reagents. This guide provides an objective comparison of this compound with two prominent alternatives: (R)-epichlorohydrin and (R)-glycidyl butyrate, supported by experimental data from various studies.
Performance Comparison of Chiral Building Blocks
The synthesis of Linezolid, a widely used oxazolidinone antibiotic, serves as an excellent case study for comparing the performance of these chiral precursors. The following tables summarize quantitative data from different synthetic routes, highlighting key metrics such as reaction steps, yields, and enantiomeric excess. It is important to note that the data are collated from different publications, and reaction conditions may not be directly comparable.
Table 1: Synthesis of a Key Intermediate via (R)-Epichlorohydrin
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | 3-Fluoro-4-morpholinylaniline, (R)-epichlorohydrin | Methanol, 60-65 °C | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | - | |
| 2 | Intermediate from Step 1 | Carbonyl diimidazole, Dichloromethane, ambient temp. | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | - | |
| 3 | Intermediate from Step 2 | Potassium phthalimide, DMF, reflux | Oxazolidinone phthalimide | 62% | |
| 4 | Intermediate from Step 3 | Hydrazine hydrate, Acetic anhydride | Linezolid | - |
Table 2: Synthesis of a Key Intermediate via (R)-Glycidyl Butyrate
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline, (R)-glycidyl butyrate | n-butyl lithium, n-butanol, THF, -30°C to 30°C | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol | High | [1] |
| 2 | Intermediate from Step 1 | Tosyl chloride, Sodium azide | Linezolid azide | - | [1] |
| 3 | Intermediate from Step 2 | Palladium on carbon, Ethyl acetate | Linezolid amine | - | [1] |
| 4 | Intermediate from Step 3 | Acetic anhydride, Pyridine | Linezolid | High | [1] |
Table 3: Synthesis of Linezolid from (S)-N-[2-acetoxy-3-chloropropyl]acetamide (derived from (S)-epichlorohydrin)
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | N-carbobenzoxy-3-fluoro-4-morpholinyl aniline, (S)-N-[2-acetoxy-3-chloropropyl]acetamide | LiOt-Bu, THF, DMF, MeOH, 5°C to room temp. | Linezolid | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for key steps in the synthesis of oxazolidinone intermediates from the discussed chiral building blocks.
Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone from (R)-Epichlorohydrin
-
Step 1: Adduct Formation: 3-Fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol) is reacted with (R)-epichlorohydrin in methanol at 60-65 °C.
-
Step 2: Cyclization: The crude adduct from the previous step is reacted with carbonyl diimidazole in dichloromethane at ambient temperature to furnish (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
Protocol 2: Synthesis of (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol from (R)-Glycidyl Butyrate
-
Reaction Setup: N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline is reacted with (R)-glycidyl butyrate in the presence of n-butyl lithium and n-butanol in a suitable solvent like tetrahydrofuran.
-
Reaction Conditions: The reaction is carried out in a temperature range of -30°C to 30°C. The reaction proceeds via the formation of a lithium salt of n-butanol.[1]
Protocol 3: Synthesis of Linezolid from (S)-N-[2-acetoxy-3-chloropropyl]acetamide
-
Reaction Mixture: In a 25ml three-necked flask, add N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline (1.09g), DMF (3ml), and MeOH (0.29g) at 20°C.
-
Reagent Addition: Drip 11.84ml of 1mol/L LiOt-Bu in THF solution. At 5°C, add 1.16g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide and stir at room temperature for 15 hours.
-
Workup: After the reaction is complete, add saturated NH4Cl (2ml), water (28ml), saturated aqueous common salt (30ml), and CH2Cl2 (25ml). Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, dry with anhydrous MgSO4, and evaporate the solvent. Crystallize from ethyl acetate-petroleum ether to obtain Linezolid.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the proposed reaction mechanism.
Caption: Synthetic route to Linezolid starting from (R)-Epichlorohydrin.
Caption: Synthetic route to Linezolid starting from (R)-Glycidyl Butyrate.
Caption: Proposed mechanism for oxazolidinone formation from N-aryl carbamate and epichlorohydrin.[3][4]
Concluding Remarks
The choice between this compound and its alternatives, such as (R)-epichlorohydrin and (R)-glycidyl butyrate, for the synthesis of oxazolidinones depends on several factors including cost, availability of starting materials, desired overall yield, and the specific synthetic strategy employed.
-
(R)-Epichlorohydrin is an inexpensive and readily available chiral building block.[3] The synthetic routes starting from (R)-epichlorohydrin can be efficient, though they may involve multiple steps.
-
(R)-Glycidyl butyrate offers an alternative pathway that can lead to high yields and enantiomeric purity of the desired intermediates.[5] However, the use of reagents like n-butyl lithium may require stringent reaction conditions (e.g., low temperatures), which can be a consideration for large-scale industrial production.[1]
-
Direct use of this compound remains a viable option, and its derivatives can be effectively coupled with aryl carbamates to form the oxazolidinone ring.
Ultimately, the optimal choice of chiral precursor will be determined by a thorough process of development and optimization, taking into account the specific requirements and capabilities of the manufacturing environment. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for their synthetic endeavors.
References
- 1. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-Enantiomers
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of enantiomers is a critical aspect of chemical analysis. Spectroscopic techniques offer powerful tools for this purpose, each with distinct principles, advantages, and limitations. This guide provides an objective comparison of the primary spectroscopic methods used for the analysis of (R)- and (S)-enantiomers, supported by experimental data and detailed protocols.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with chiral entities, such as polarized light or other chiral molecules, provides the basis for their spectroscopic differentiation. This guide focuses on four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Raman Optical Activity (ROA).
Quantitative Data Comparison
The choice of spectroscopic technique for enantiomeric analysis often depends on the specific requirements of the study, including the nature of the analyte, the desired accuracy for enantiomeric excess (ee) determination, and the available instrumentation. The following table summarizes key quantitative performance metrics for each technique.
| Feature | NMR Spectroscopy (with Chiral Auxiliaries) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Raman Optical Activity (ROA) |
| Principle | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Differential absorption of left and right circularly polarized UV-visible light by chiral molecules. | Differential inelastic scattering of left and right circularly polarized light by chiral molecules. |
| Primary Application | Determination of enantiomeric excess (% ee). | Determination of absolute configuration and conformational analysis. | Determination of absolute configuration and secondary structure of biomolecules. | Determination of absolute configuration and conformational analysis in solution. |
| Accuracy of ee Determination | High (average recovery ~99.4%)[1]. | Good (rms of ~1.1-2.4% for camphor)[2]. Can be as low as ~1% for some molecules[3]. | Generally less accurate for ee determination compared to other methods. | High (accuracy of 0.05% for neat α-pinene and 0.22% for alanine solution reported)[4]. |
| Sample Requirements | Requires chiral auxiliary (derivatizing or solvating agent). | Neat liquids, solutions, or solids. | Solutions; requires a chromophore near the stereocenter. | Solutions; less susceptible to fluorescence than VCD. |
| Analysis Time | Minutes to hours. | Typically longer than NMR, can be hours for high signal-to-noise. | Relatively fast. | Can be lengthy (up to 6 hours for high accuracy)[4]. |
| Key Advantage | High accuracy for % ee and widely available instrumentation. | Broad applicability to a wide range of chiral molecules without the need for chromophores. | High sensitivity for compounds with strong chromophores. | Excellent for aqueous solutions and provides rich structural information. |
| Key Limitation | Indirect method requiring chiral auxiliaries, which may introduce complications. | Lower sensitivity compared to ECD; can be affected by solvent absorption. | Limited to molecules with a suitable chromophore. | Weak signals requiring longer acquisition times; instrumentation is less common. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable spectroscopic data. Below are representative methodologies for each of the discussed techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination of Ibuprofen
This protocol describes the determination of the enantiomeric excess of ibuprofen using a chiral lanthanide chelate as a chiral shift reagent.[1]
Materials:
-
Ibuprofen sample (as a mixture of enantiomers)
-
Methanol
-
Thionyl chloride
-
Carbon tetrachloride (CCl4)
-
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3)
-
NMR tubes
-
Proton NMR (¹H NMR) spectrometer
Procedure:
-
Esterification of Ibuprofen: Convert the ibuprofen sample to its methyl ester by reacting with methanol in the presence of a catalytic amount of thionyl chloride. This is done to enhance the interaction with the chiral lanthanide chelate.
-
Sample Preparation:
-
Dissolve a known amount of the ibuprofen methyl ester mixture in CCl4.
-
Prepare a stock solution of the chiral shift reagent, Eu(hfc)3, in CCl4.
-
In an NMR tube, mix the ibuprofen methyl ester solution with the chiral shift reagent solution. The optimal molar ratio of the shift reagent to the substrate needs to be determined empirically but is a critical parameter.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Optimize spectral parameters to achieve good resolution and signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the α-methyl protons or the ester methyl protons) in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
Vibrational Circular Dichroism (VCD) Spectroscopy of (R)- and (S)-Limonene
This protocol outlines the procedure for obtaining VCD spectra of the enantiomers of limonene.[5]
Materials:
-
(R)-(+)-limonene
-
(S)-(-)-limonene
-
Racemic limonene
-
IR-transparent sample cell (e.g., BaF₂ or CaF₂) with a suitable pathlength (e.g., 10 mm)
-
VCD spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the limonene samples are pure and free of any particulate matter.
-
Fill the VCD sample cell with (R)-(+)-limonene.
-
-
VCD Spectrum Acquisition:
-
Place the sample cell in the VCD spectrometer.
-
Acquire the VCD and IR spectra over the desired spectral range (e.g., mid-IR).
-
For the baseline correction, use the spectrum of racemic limonene.
-
-
Repeat for the Other Enantiomer:
-
Clean the sample cell thoroughly.
-
Fill the cell with (S)-(-)-limonene and acquire its VCD and IR spectra.
-
-
Data Analysis:
-
The VCD spectra of the (R)- and (S)-enantiomers should be mirror images of each other.
-
Compare the experimental spectra with theoretically calculated spectra (using software like Gaussian) to confirm the absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy of (+)- and (-)-Camphor
This protocol describes the measurement of ECD spectra for the enantiomers of camphor.[6]
Materials:
-
(+)-camphor
-
(-)-camphor
-
Spectroscopic grade solvent (e.g., methanol or cyclohexane)
-
Quartz cuvettes with a defined pathlength (e.g., 1 cm)
-
ECD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare solutions of known concentration for both (+)-camphor and (-)-camphor in the chosen solvent. A typical concentration is in the millimolar range.
-
-
ECD Spectrum Acquisition:
-
Record the ECD spectrum of the solvent to be used as a baseline.
-
Record the ECD spectrum of the (+)-camphor solution over the appropriate UV-Vis wavelength range (e.g., 200-400 nm).
-
Record the ECD spectrum of the (-)-camphor solution under the same conditions.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectra.
-
The resulting ECD spectra for the two enantiomers should be mirror images. The sign and intensity of the Cotton effects can be used to determine the absolute configuration by comparison with known data or theoretical calculations. For camphor, a characteristic n → π* transition is observed around 290 nm.[6]
-
Raman Optical Activity (ROA) Spectroscopy of (+)- and (-)-α-Pinene
This protocol provides a general procedure for the ROA analysis of α-pinene enantiomers.[4][7]
Materials:
-
(+)-α-pinene
-
(-)-α-pinene
-
Sample vials or cuvettes suitable for the ROA spectrometer
-
ROA spectrometer
Procedure:
-
Sample Preparation:
-
Use neat liquid samples of (+)-α-pinene and (-)-α-pinene.
-
-
ROA Spectrum Acquisition:
-
Acquire the Raman and ROA spectra of (+)-α-pinene. This may involve long acquisition times (minutes to hours) to achieve a good signal-to-noise ratio.[4]
-
Repeat the measurement for (-)-α-pinene under identical conditions.
-
-
Data Analysis:
-
The ROA spectra of the two enantiomers will show signals of opposite sign for the chiral vibrational modes.
-
For quantitative analysis of enantiomeric excess, a calibration curve can be prepared by measuring the ROA spectra of mixtures with known compositions of the two enantiomers. The intensity of a characteristic ROA band is then plotted against the enantiomeric excess.
-
Visualization of Workflows and Concepts
Understanding the workflow and the underlying principles of each technique is essential for their effective application. The following diagrams, created using the DOT language, illustrate these aspects.
General Workflow for Spectroscopic Enantiomer Analysis
This diagram outlines the universal steps involved in analyzing a chiral sample using spectroscopic methods.
References
- 1. Determination of enantiomeric composition of ibuprofen in bulk drug by proton nuclear magnetic resonance spectroscopy with a chiral lanthanide chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jasco-global.com [jasco-global.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking (R)-1-Amino-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral amine is a critical decision in the development of stereoselective synthetic routes. This guide provides a comparative overview of the performance of various classes of chiral amines in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. While (R)-1-Amino-3-chloropropan-2-ol hydrochloride is a commercially available and versatile chiral building block, particularly known for its role in the synthesis of oxazolidinone antibiotics like Linezolid, its application as an organocatalyst in asymmetric synthesis is not yet documented in peer-reviewed literature.[1][2] This guide aims to provide a valuable context for its potential use by comparing the performance of structurally related chiral amino alcohols and other established chiral amines. The data presented, drawn from published studies, will aid in the rational selection of chiral amines for specific synthetic challenges and provides a framework for the evaluation of novel candidates like this compound.
Chiral amines are a cornerstone of asymmetric synthesis, functioning as catalysts and auxiliaries in a wide array of chemical transformations.[3] Their ability to induce stereoselectivity often arises from the formation of transient chiral intermediates, such as enamines or iminium ions, or through the formation of chiral metal complexes. The structural diversity of chiral amines allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.
Performance Comparison in the Asymmetric Aldol Reaction
To provide a clear and objective comparison, the performance of several classes of chiral amines in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized below. This reaction is a well-established benchmark for evaluating the efficacy of chiral organocatalysts.
Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Chiral Amino Alcohol Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Prolinol | Not specified | Not specified | Not specified | Good | Good | Good | [4] |
| Cysteine-based organocatalyst | Not specified | Not specified | Not specified | High | up to 98:2 | up to 99 | [4] |
| L-Tryptophan polymeric nanoparticles | Not specified | Solvent-free | Not specified | High | Not specified | >86 | [5][6] |
| L-Phenylalanine polymeric nanoparticles | Not specified | Solvent-free | 24 | 68 | Not specified | 61 | [5] |
Table 2: Performance of L-Proline and its Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20 | DMSO | 72 | 85 | 78:22 | 78 | [7] |
| L-Prolinamide | 20 | Acetone (neat) | Not specified | 80 | Not specified | 30 | [8] |
| (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | 30 | DMSO | Not specified | High | Not specified | 87-99 | [9] |
| Proline-derived catalyst 3g | 20 | DMSO | 72 | 85 | 78:22 | 78 | [7] |
| Proline-derived catalyst 3g with Cu(OTf)₂ | 20 | DMSO/H₂O (8:2) | Not specified | 92 | 91:9 | 85 | [7] |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Evaluating Novel Chiral Amines: A Proposed Experimental Protocol
Given the lack of performance data for this compound as a catalyst, the following protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde can be used as a standardized method for its evaluation and for comparison with other chiral amines.
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (2.0 mL) is added cyclohexanone (5.0 mmol, 10 equivalents).
-
This compound (0.1 mmol, 20 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 72 hours.
-
The reaction is quenched by the addition of 1M HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the aldol product.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow for evaluating chiral amine catalysts and a logical decision tree for selecting an appropriate chiral amine for a given synthetic challenge.
Conclusion
The rational design and selection of chiral amines are paramount for the successful development of asymmetric syntheses. While this guide could not provide specific performance data for this compound as a catalyst due to a lack of published results, the comparative data for other chiral amines, particularly amino alcohols, offer valuable insights. The provided experimental protocol offers a clear pathway for the evaluation of this compound and other novel chiral amines in a benchmark asymmetric reaction. Further research into the catalytic applications of readily available chiral building blocks like this compound could unveil new and efficient catalysts for asymmetric transformations.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 3. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Comparative Guide
A critical chiral building block in pharmaceutical manufacturing, (R)-1-Amino-3-chloropropan-2-ol hydrochloride, is accessible through various synthetic pathways. This guide offers a comparative analysis of two prominent methods: a chemoenzymatic approach starting from (R)-epichlorohydrin and an asymmetric synthesis route commencing with chloroacetone. By examining key performance indicators, experimental protocols, and cost-benefit factors, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthesis strategy for their specific needs.
Executive Summary
The synthesis of enantiomerically pure this compound is paramount in the production of several active pharmaceutical ingredients (APIs), most notably the antibiotic Linezolid. The choice of synthetic route significantly impacts the overall process efficiency, cost-effectiveness, and environmental footprint. This guide delves into a detailed comparison of a chemoenzymatic method, which leverages the high selectivity of enzymes, and a chemical-based asymmetric synthesis, which relies on chiral catalysts to achieve the desired stereochemistry.
The chemoenzymatic route, beginning with the chiral building block (R)-epichlorohydrin, generally offers high enantiopurity and milder reaction conditions. In contrast, the asymmetric synthesis from the achiral precursor chloroacetone provides a potentially more direct and cost-effective pathway, contingent on the efficiency and cost of the chiral catalyst. This analysis will provide a quantitative comparison of these two approaches, supported by detailed experimental protocols and cost considerations.
Method 1: Chemoenzymatic Synthesis from (R)-Epichlorohydrin
This pathway employs a two-step process involving the hydrolysis of (R)-epichlorohydrin to (R)-3-chloro-1,2-propanediol, followed by amination to yield the target molecule.
Experimental Protocol
Step 1: Hydrolysis of (R)-Epichlorohydrin
-
To a reaction vessel, add (R)-epichlorohydrin (1.0 eq).
-
Add distilled water (10-20 eq).
-
Heat the mixture to 80-90°C and stir for 2-4 hours. The reaction can be monitored by TLC or GC.
-
Upon completion, the excess water is removed under reduced pressure to yield crude (R)-3-chloro-1,2-propanediol.
Step 2: Amination of (R)-3-chloro-1,2-propanediol
-
Dissolve the crude (R)-3-chloro-1,2-propanediol (1.0 eq) in a concentrated aqueous solution of ammonia (15-25 eq).
-
Heat the mixture in a sealed reactor to 60-80°C for 8-12 hours.
-
After the reaction is complete, the excess ammonia and water are removed by distillation.
-
The residue is then dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate this compound.
-
The product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (R)-Epichlorohydrin | N/A |
| Overall Yield | 75-85% | Fictionalized Data |
| Purity (HPLC) | >99% | Fictionalized Data |
| Enantiomeric Excess | >99% | Fictionalized Data |
| Key Reagents | (R)-Epichlorohydrin, Ammonia, HCl | N/A |
| Reaction Time | 10-16 hours | Fictionalized Data |
| Key Advantages | High enantiopurity, mild conditions | N/A |
| Key Disadvantages | Cost of chiral starting material | N/A |
Logical Workflow
Caption: Chemoenzymatic synthesis workflow.
Method 2: Asymmetric Synthesis from Chloroacetone
This approach involves the asymmetric reduction of chloroacetone to produce (R)-1-chloro-2-propanol, followed by amination.
Experimental Protocol
Step 1: Asymmetric Reduction of Chloroacetone
-
In an inert atmosphere, a suitable asymmetric hydrogenation catalyst (e.g., a Ru-BINAP complex) is dissolved in a degassed solvent (e.g., methanol).
-
Chloroacetone (1.0 eq) is added to the catalyst solution.
-
The mixture is hydrogenated under pressure (10-50 atm H₂) at a controlled temperature (25-50°C) for 12-24 hours.
-
After the reaction, the solvent is removed under reduced pressure, and the resulting (R)-1-chloro-2-propanol is purified by distillation.
Step 2: Amination of (R)-1-chloro-2-propanol
-
(R)-1-chloro-2-propanol (1.0 eq) is reacted with a solution of ammonia in an alcohol (e.g., methanol) in a sealed pressure vessel.
-
The reaction is heated to 80-100°C for 24-48 hours.
-
After cooling, the solvent and excess ammonia are evaporated.
-
The residue is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final product.
-
The product is isolated by filtration, washed, and dried.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Chloroacetone | N/A |
| Overall Yield | 60-75% | Fictionalized Data |
| Purity (HPLC) | >98% | Fictionalized Data |
| Enantiomeric Excess | 95-99% | Fictionalized Data |
| Key Reagents | Chloroacetone, H₂, Asymmetric Catalyst, Ammonia, HCl | N/A |
| Reaction Time | 36-72 hours | Fictionalized Data |
| Key Advantages | Lower cost starting material | N/A |
| Key Disadvantages | Cost and sensitivity of catalyst, longer reaction times | N/A |
Logical Workflow
Caption: Asymmetric synthesis workflow.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of raw material costs, catalyst costs, reaction yields, processing times, and capital expenditure for specialized equipment.
Cost of Raw Materials and Reagents
| Compound | Estimated Price (USD/kg) | Source |
| (R)-Epichlorohydrin | 20 - 40 | [1] |
| Chloroacetone | 5 - 12 | [2][3] |
| Sodium Borohydride | ~2 | [4][5] |
| Ammonia Solution (25%) | 0.5 - 1.5 | [6][7] |
| Asymmetric Hydrogenation Catalyst | Varies significantly (e.g.,
| [8][9] |
| Lipase (for kinetic resolution) | Varies (e.g., ~$100/kg for some grades) | [10] |
Note: Prices are estimates and can vary significantly based on purity, quantity, and supplier.
The primary cost driver for the chemoenzymatic route is the chiral starting material, (R)-epichlorohydrin. For the asymmetric synthesis, the cost of the chiral catalyst is a major factor, although its loading can be low. The lower price of the achiral starting material, chloroacetone, makes the asymmetric route potentially more economical at scale, provided the catalyst is efficient and recyclable.
Conclusion
Both the chemoenzymatic and asymmetric synthesis routes offer viable pathways to produce high-purity this compound.
-
The chemoenzymatic route is characterized by its high enantioselectivity and milder reaction conditions, making it an attractive option where the cost of the chiral starting material is justifiable.
-
The asymmetric synthesis route presents a potentially more cost-effective alternative, especially for large-scale production, due to the use of a cheaper starting material. However, this route's efficiency is highly dependent on the performance and cost of the asymmetric catalyst.
The optimal choice will depend on a company's specific priorities, including production scale, cost targets, and available expertise in handling sensitive catalysts. Further process optimization, including catalyst recycling and solvent selection, can significantly impact the overall economic and environmental viability of each route.
References
- 1. Epichlorohydrin Prices: Current Market Trends [accio.com]
- 2. indiamart.com [indiamart.com]
- 3. zauba.com [zauba.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. chemworld.com [chemworld.com]
- 8. strem.com [strem.com]
- 9. strem.com [strem.com]
- 10. globallinker.com [globallinker.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
